Boc-d-asp(ochex)-oh
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPQIWFEEKQBBN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Boc-D-Asp(OcHex)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of N-tert-butoxycarbonyl-D-aspartic acid β-cyclohexyl ester, commonly referred to as Boc-D-Asp(OcHex)-OH. This valuable building block is frequently employed in solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue while minimizing the risk of aspartimide formation, a common side reaction.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₅NO₆ | [3][4] |
| Molecular Weight | 315.36 g/mol | [3][5] |
| CAS Number | 112898-18-7 | [4][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 93-95 °C | [1] |
| Optical Rotation (α)²⁵/D | +5.0 to +7.0° (c=2 in Acetic Acid) | [1] |
| Purity | ≥98% (TLC) | [1] |
Synthesis
The synthesis of this compound involves two primary steps: the protection of the amino group of D-aspartic acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective esterification of the β-carboxylic acid with cyclohexanol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Boc-D-Aspartic Acid
-
Dissolution: D-aspartic acid is dissolved in an aqueous solution of a suitable base, such as sodium bicarbonate or triethylamine, mixed with an organic solvent like dioxane to facilitate the reaction.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O is added to the solution. The reaction mixture is stirred at room temperature for a specified period to allow for the complete protection of the α-amino group.
-
Work-up: The reaction mixture is then acidified, typically with a mild acid like citric acid, and the product, Boc-D-aspartic acid, is extracted using an organic solvent. The organic layer is washed and dried to yield the crude product.
Experimental Protocol: Esterification with Cyclohexanol
-
Reaction Setup: Boc-D-aspartic acid is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM).
-
Addition of Reagents: Cyclohexanol, a coupling agent like dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Purification: The dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl ring protons (a series of multiplets between 1.2 and 1.9 ppm, with the proton attached to the ester oxygen appearing further downfield around 4.8 ppm), the α-proton of the aspartic acid backbone (a multiplet around 4.5 ppm), and the β-protons (two multiplets around 2.8 ppm). The NH proton of the Boc group would likely appear as a doublet around 5.5 ppm.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc group and the two carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, the carbons of the cyclohexyl ring, and the α and β carbons of the aspartic acid moiety.
Expected ¹³C NMR Chemical Shift Ranges:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (Boc) | ~155 |
| Carbonyl (α-COOH) | ~173 |
| Carbonyl (β-COO-chex) | ~171 |
| C(CH₃)₃ (Boc) | ~80 |
| C(CH₃)₃ (Boc) | ~28 |
| Cyclohexyl (CH-O) | ~75 |
| Cyclohexyl (CH₂) | 23-32 |
| Aspartic Acid (α-CH) | ~51 |
| Aspartic Acid (β-CH₂) | ~37 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ at m/z 316.17, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Boc group (100 Da) or the cyclohexyl group (83 Da).
Expected Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Application in Peptide Synthesis
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The cyclohexyl ester is a stable protecting group for the β-carboxyl function of aspartic acid. Its bulkiness sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the initial step of aspartimide formation. This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Ser, and Asp-His motifs. The use of this compound significantly reduces the occurrence of this unwanted side reaction, leading to higher purity of the target peptide.
Logical Relationship in Aspartimide Formation Prevention
Caption: Role of this compound in preventing aspartimide formation.
Conclusion
This compound is a crucial reagent for the synthesis of peptides containing D-aspartic acid, particularly when aiming for high purity and avoiding problematic side reactions. Its synthesis is straightforward, and its protective group strategy is highly effective. The characterization data, though not widely published in detail, can be reliably predicted, confirming its structure and purity for use in demanding synthetic applications. This guide provides a comprehensive overview for researchers and professionals working in the field of peptide chemistry and drug development.
References
A Technical Guide to Boc-D-Asp(OChx)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of Boc-D-Asp(OChx)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide chemistry and drug development, offering detailed experimental protocols and a summary of key chemical data.
Core Chemical Properties
Boc-D-Asp(OChx)-OH, with the CAS Number 112898-18-7, is a synthetic derivative of the D-enantiomer of aspartic acid.[1][] The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a cyclohexyl ester (OChx) on the β-carboxyl group enhances its utility in peptide synthesis.[1] This strategic protection scheme is primarily designed to minimize the formation of aspartimide, a common and problematic side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[3][4]
The key physicochemical properties of Boc-D-Asp(OChx)-OH are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 112898-18-7 |
| Molecular Formula | C₁₅H₂₅NO₆ |
| Molecular Weight | 315.36 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 93-95 °C |
| Solubility | Soluble in Dimethylformamide (DMF) and Methanol |
| Optical Rotation | [α]20/D +5.0 to +7.0° (c=2 in AcOH) for the L-enantiomer |
Experimental Protocols
Synthesis of Boc-D-Asp(OChx)-OH
Materials:
-
N-Boc-D-aspartic acid
-
Cyclohexanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous citric acid solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-D-aspartic acid (1 equivalent) and cyclohexanol (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 10% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Boc-D-Asp(OChx)-OH.
Application in Boc-Solid Phase Peptide Synthesis (SPPS)
Boc-D-Asp(OChx)-OH is primarily utilized in Boc-SPPS to introduce a D-aspartic acid residue into a peptide sequence. The cyclohexyl ester side-chain protection is key to preventing aspartimide formation.
Materials:
-
Pre-loaded resin (e.g., Merrifield, PAM)
-
Boc-D-Asp(OChx)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
General SPPS Cycle for Incorporation of Boc-D-Asp(OChx)-OH:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF.
-
Washing: Wash the resin with DCM and DMF to remove excess base.
-
Coupling:
-
Pre-activate Boc-D-Asp(OChx)-OH (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA in DMF) for several minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving Boc-D-Asp(OChx)-OH.
Caption: Synthesis workflow for Boc-D-Asp(OChx)-OH.
Caption: Boc-SPPS cycle for incorporating Boc-D-Asp(OChx)-OH.
References
The Bulwark Against Aspartimide: A Technical Guide to Suppression by the Cyclohexyl Group
For Researchers, Scientists, and Drug Development Professionals
Aspartimide formation remains a significant hurdle in solid-phase peptide synthesis (SPPS), leading to yield loss, challenging purifications, and the generation of difficult-to-remove impurities. This side reaction is particularly prevalent in sequences containing aspartic acid followed by a small amino acid, such as glycine. The use of sterically demanding protecting groups for the β-carboxyl function of aspartic acid is a key strategy to mitigate this problem. Among these, the cyclohexyl (OCHex) ester has long been recognized for its effectiveness, particularly within the Boc/Bzl protection strategy. This technical guide provides an in-depth analysis of the mechanism by which the OCHex group suppresses aspartimide formation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Mechanism: Steric Hindrance as a Protective Shield
The formation of aspartimide is an intramolecular cyclization reaction. Under basic or acidic conditions, the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can nucleophilically attack the carbonyl carbon of the Asp side-chain ester. This attack forms a five-membered succinimide ring, the aspartimide intermediate. This intermediate is prone to racemization and can subsequently be opened by a nucleophile (such as piperidine in Fmoc-SPPS or water) to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.
The primary mechanism by which the O-cyclohexyl group suppresses this undesirable side reaction is steric hindrance .[1][2] The bulky, non-planar cyclohexane ring physically obstructs the trajectory of the incoming nucleophilic backbone amide nitrogen. This steric shield raises the activation energy of the intramolecular cyclization, thereby significantly slowing down the rate of aspartimide formation.
Quantitative Analysis of Aspartimide Suppression
The efficacy of the OCHex group in reducing aspartimide formation has been quantified in several studies. A notable study using a model tetrapeptide, Glu-Asp-Gly-Thr, demonstrated a dramatic reduction in aspartimide formation when the aspartyl side chain was protected as a cyclohexyl ester compared to a benzyl ester.
| Protecting Group | Treatment Condition | Aspartimide Formation (%) | Fold Reduction vs. Benzyl Ester | Reference |
| Benzyl Ester (OBzl) | Diisopropylethylamine (24 h) | 51 | - | [2] |
| Cyclohexyl Ester (OCHex) | Diisopropylethylamine (24 h) | 0.3 | 170 | [2] |
This 170-fold reduction underscores the profound impact of the steric bulk of the cyclohexyl group in a base-catalyzed environment. While the OCHex group is most traditionally associated with Boc-SPPS, the principle of steric hindrance is universally applicable. In modern Fmoc-SPPS, even more sterically demanding protecting groups have been developed to tackle aspartimide formation in highly susceptible sequences. For instance, a 25% reduction in aspartimide formation was observed in the synthesis of Teduglutide (Gly2)-GLP-2 when using the very bulky 5-n-butyl-5-nonyl (OBno) protecting group compared to the standard tert-butyl (OtBu) group.[3]
| Protecting Group | Peptide Sequence | Aspartimide-related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | (Gly²)-GLP-2 | ~30% | |
| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 | <5% |
While direct quantitative comparisons between OCHex and these newer generation protecting groups in Fmoc-SPPS are less common in the literature, the underlying principle of increasing steric bulk to reduce aspartimide formation is a consistent theme.
Experimental Protocols
Synthesis of Boc-L-Aspartic Acid β-Cyclohexyl Ester (Boc-Asp(OCHex)-OH)
The starting material for incorporating the OCHex-protected aspartic acid into a peptide sequence using Boc-SPPS is Boc-Asp(OCHex)-OH.
Materials:
-
N-Boc-L-aspartic acid
-
Cyclohexanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Appropriate organic solvents (e.g., Dichloromethane)
Procedure:
-
Dissolve N-Boc-L-aspartic acid and cyclohexanol in an appropriate solvent.
-
Add a catalytic amount of DMAP to the solution.
-
Slowly add a solution of DCC in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the crude product by chromatography to yield Boc-L-aspartic acid β-cyclohexyl ester.[1]
Boc-SPPS of a Peptide Containing an Asp-Gly Sequence
This protocol outlines the manual solid-phase synthesis of a model peptide containing the aspartimide-prone Asp-Gly sequence, utilizing Boc-Asp(OCHex)-OH.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids (including Boc-Asp(OCHex)-OH)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling procedures.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resin-bound peptide with a solution of 5-10% DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Activate the next Boc-protected amino acid (e.g., Boc-Asp(OCHex)-OH) with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash and dry the peptide-resin.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect and dry the crude peptide.
-
HPLC Analysis of Aspartimide and Related By-products
Instrumentation:
-
Reverse-phase HPLC system with a UV detector.
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a small amount of Solvent B diluted with Solvent A).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be 5-65% Solvent B over 30 minutes.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Aspartimide and its related by-products (α- and β-peptides) will typically elute close to the main product peak. The exact retention times will vary depending on the peptide sequence. Mass spectrometry is used to confirm the identity of the peaks.
Visualizations
Caption: General mechanism of base-catalyzed aspartimide formation.
Caption: Steric hindrance by the OCHex group prevents aspartimide formation.
Caption: A typical workflow for Boc-based solid-phase peptide synthesis.
References
- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Steric Hindrance Effect of the Cyclohexyl Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of amino acids with bulky side chains, such as those containing a cyclohexyl group, presents a significant challenge in peptide synthesis. The steric hindrance imposed by the cyclohexyl moiety can impede coupling reactions, increase the risk of racemization, and necessitate specialized synthetic strategies. This technical guide provides a comprehensive overview of the steric hindrance effect of the cyclohexyl group in peptide synthesis, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in overcoming these challenges.
The Impact of Cyclohexyl Steric Hindrance on Peptide Synthesis
The primary challenge in incorporating cyclohexyl-containing amino acids, such as Cyclohexylalanine (Cha) and Cyclohexylglycine (Chg), into a peptide sequence is the steric bulk of the cyclohexyl group. This large, non-polar side chain can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This hindrance leads to several complications:
-
Reduced Coupling Efficiency: The rate of peptide bond formation is significantly slower, often resulting in incomplete coupling reactions. This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing overall yield.[1]
-
Increased Racemization: To drive the coupling of sterically hindered residues to completion, more forceful conditions such as longer reaction times or the use of highly reactive coupling reagents are often employed. These conditions can increase the propensity for epimerization at the α-carbon of the activated amino acid, leading to a loss of stereochemical integrity in the final peptide.[2][3]
-
Aggregation: Peptides containing multiple hydrophobic and bulky residues like cyclohexylalanine have a higher tendency to aggregate on the solid support during synthesis. This aggregation can further reduce the accessibility of the reactive sites, exacerbating coupling difficulties.[4]
Quantitative Data on Coupling Sterically Hindered Amino Acids
While direct, head-to-head quantitative comparisons for the coupling of cyclohexyl-containing amino acids are not extensively available in single studies, the following tables summarize the performance of common coupling reagents based on data from the synthesis of sterically hindered peptides. This data, primarily from studies on residues like α-aminoisobutyric acid (Aib), provides a valuable proxy for understanding the challenges and potential success rates when incorporating cyclohexyl-containing amino acids.[2]
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids [2][5]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-60 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| COMU | Aminium/Uronium Salt | 30-60 minutes | High | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Moderate |
Note: Yields and racemization levels are highly sequence-dependent and can vary based on the specific amino acids being coupled and the reaction conditions.
Table 2: Racemization Levels for Different Coupling Conditions [6][7]
| Coupling Reagent Combination | Base | Model Peptide/System | Racemization (%) |
| HBTU/HOBt | DIPEA | Fmoc-His(Trt)-OH coupling | ~5-10 |
| HATU/HOAt | DIPEA | Fmoc-His(Boc)-OH coupling | <1 |
| DIC/HOBt | - | Difficult Couplings | Can be significant |
| COMU | DIPEA | ACP(65-74) | <1 |
Note: Histidine is particularly prone to racemization, and data from its coupling provides a good indication of the potential for racemization with other sensitive or sterically hindered amino acids.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-Cyclohexylalanine-OH.
Materials:
-
Rink Amide resin
-
Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH) and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (incorporating Fmoc-L-Cha-OH):
-
In a separate vial, dissolve Fmoc-L-Cha-OH (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered residues like Cha, a double coupling (repeating the coupling step) may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.
-
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Protocol for Quantification of Racemization using Marfey's Method
This protocol describes a method to determine the extent of racemization of an amino acid residue after peptide synthesis and hydrolysis.[6][9]
Materials:
-
Lyophilized peptide
-
6 M HCl
-
1 M NaHCO₃
-
1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
Procedure:
-
Peptide Hydrolysis:
-
Hydrolyze a small amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed tube.
-
Evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 20 µL of 1 M NaHCO₃ to make the solution alkaline.
-
Incubate the mixture at 40°C for 1 hour.
-
-
Quenching and Sample Preparation:
-
Add 10 µL of 2 M HCl to quench the reaction.
-
Evaporate the solvent.
-
Redissolve the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the derivatized amino acids by RP-HPLC. The L- and D-amino acid derivatives will have different retention times.
-
Use a suitable gradient of ACN in water with 0.1% TFA.
-
Detect the derivatives at 340 nm.
-
-
Quantification:
-
Integrate the peak areas for the L- and D-diastereomers.
-
Calculate the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the steric hindrance of the cyclohexyl group in peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Boc-D-Asp(OChx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-cyclohexyl ester, commonly abbreviated as Boc-D-Asp(OChx)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). Its cyclohexyl ester side-chain protection is specifically designed to minimize the formation of aspartimide, a common and problematic side reaction, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[1][2] A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in synthetic applications.
Molecular Structure and Properties
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Boc-D-Asp(OChx)-OH and confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.
Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₅NO₆ |
| Monoisotopic Mass | 315.1682 Da |
| Average Mass | 315.3602 Da |
| Expected Ion Adducts (ESI+) | [M+H]⁺ = 316.1756 Da[M+Na]⁺ = 338.1575 Da[M+K]⁺ = 354.1315 Da |
Note: The exact mass is calculated as 315.16818752 Da.[3]
Experimental Protocol (Illustrative)
-
Sample Preparation: A dilute solution of Boc-D-Asp(OChx)-OH is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000.
-
Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and its common adducts ([M+H]⁺, [M+Na]⁺). The measured m/z values are compared against the theoretical values to confirm the identity and elemental composition of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of Boc-D-Asp(OChx)-OH is expected to show characteristic absorption bands for its carboxylic acid, carbamate (Boc), and ester moieties.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid, H-bonded) |
| 3000 - 2850 | Strong | C-H stretch (from alkyl and cyclohexyl groups) |
| ~1740 | Strong | C=O stretch (from cyclohexyl ester) |
| ~1710 | Strong | C=O stretch (from carboxylic acid) |
| ~1690 | Strong | C=O stretch (from Boc carbamate) |
| ~1520 | Medium | N-H bend (from Boc carbamate) |
| ~1250 | Strong | C-O stretch (from ester and carboxylic acid) |
| ~1160 | Strong | C-O stretch (from Boc carbamate) |
Note: The three distinct carbonyl (C=O) stretching frequencies may overlap, potentially appearing as a single, broad, and very strong absorption band between 1680-1750 cm⁻¹.
Experimental Protocol (Illustrative)
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Below are the predicted chemical shifts for ¹H and ¹³C NMR.
¹H NMR Data Summary (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.0 - 11.0 | broad s | 1H | H -OOC (Carboxylic Acid) |
| ~5.30 | d | 1H | N-H (Boc) |
| ~4.75 | m | 1H | O-CH (Cyclohexyl) |
| ~4.50 | m | 1H | α-CH (Asp) |
| ~2.90 | m | 2H | β-CH₂ (Asp) |
| ~1.8 - 1.2 | m | 10H | CH₂ (Cyclohexyl) |
| 1.45 | s | 9H | C(CH₃ )₃ (Boc) |
¹³C NMR Data Summary (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~174 | C =O (Carboxylic Acid) |
| ~171 | C =O (Ester) |
| ~156 | C =O (Boc) |
| ~80 | C (CH₃)₃ (Boc) |
| ~74 | O-C H (Cyclohexyl) |
| ~51 | α-C H (Asp) |
| ~37 | β-C H₂ (Asp) |
| ~31 | C H₂ (Cyclohexyl) |
| ~28 | C(C H₃)₃ (Boc) |
| ~25 | C H₂ (Cyclohexyl) |
| ~23 | C H₂ (Cyclohexyl) |
Experimental Protocol (Illustrative)
-
Sample Preparation: Approximately 5-10 mg of Boc-D-Asp(OChx)-OH is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard ¹H and proton-decoupled ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous signal assignment.
-
Analysis: The chemical shifts (δ), signal multiplicities, and integration values are determined. These data are used to elucidate the structure and confirm the identity of the compound by assigning each signal to a specific nucleus in the molecule.
Application Workflow in Peptide Synthesis
Boc-D-Asp(OChx)-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The workflow below illustrates its role in the incorporation of a D-aspartic acid residue into a growing peptide chain.
Caption: Workflow for incorporating Boc-D-Asp(OChx)-OH in Boc-SPPS.
References
An In-depth Technical Guide on the Physicochemical Properties of Boc-D-Asp(OChx)-OH
This technical guide provides a comprehensive overview of the physicochemical properties of N-α-tert-Butoxycarbonyl-D-aspartic acid β-cyclohexyl ester, commonly referred to as Boc-D-Asp(OChx)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Boc-D-Asp(OChx)-OH is a protected amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the cyclohexyl ester on the β-carboxyl group offer strategic advantages in the synthesis of complex peptides. The cyclohexyl ester, in particular, enhances the lipophilicity of the molecule, which can influence its solubility and handling characteristics.[1] This guide focuses on the core physicochemical properties of this compound, with a special emphasis on its solubility.
Physicochemical Properties
Boc-D-Asp(OChx)-OH is typically a white to off-white or beige powder.[2] It is a stable compound under standard storage conditions.[3]
Table 1: Summary of Physicochemical Data for Boc-D-Asp(OChx)-OH
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][4] |
| Molecular Weight | 315.36 g/mol | [4] |
| Appearance | White to slight yellow to beige powder | [2] |
| Melting Point | 93-95 °C (for L-isomer) | [2] |
| Optical Rotation [α]20/D | -21.0±1.5°, c = 2% in DMF (for L-isomer) | |
| CAS Number | 112898-18-7 | [3][5] |
Solubility Profile
The solubility of Boc-D-Asp(OChx)-OH is a critical parameter for its application in peptide synthesis and other chemical reactions. The presence of the bulky and nonpolar cyclohexyl and Boc groups renders the molecule significantly less soluble in aqueous solutions compared to its unprotected counterpart.
Qualitative Solubility:
-
Water: Sparingly soluble.[3]
-
Organic Solvents: Generally soluble.[3]
-
Methanol: Soluble.[6]
-
Dimethylformamide (DMF): Clearly soluble (1 mmole in 2 ml).[2]
Quantitative Solubility Data:
While specific quantitative solubility data across a wide range of solvents is not extensively published in peer-reviewed literature, the information from supplier technical data sheets provides a good baseline. The enhanced lipophilicity due to the cyclohexyl ester suggests good solubility in moderately polar to nonpolar organic solvents.[1]
Table 2: Qualitative Solubility of Boc-D-Asp(OChx)-OH
| Solvent | Solubility |
| Water | Sparingly Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Likely Soluble |
| Ethyl Acetate | Likely Soluble |
| Diethyl Ether | Likely Soluble |
| Hexanes | Likely Sparingly Soluble to Insoluble |
Experimental Protocols
The following section details a generalized experimental protocol for determining the solubility of Boc-D-Asp(OChx)-OH in various solvents. This method is based on standard laboratory practices for solubility assessment of protected amino acids.
Objective: To determine the approximate solubility of Boc-D-Asp(OChx)-OH in a selection of common laboratory solvents at ambient temperature.
Materials:
-
Boc-D-Asp(OChx)-OH
-
Selected solvents (e.g., deionized water, methanol, DMF, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Small volume glass vials (e.g., 2 mL) with screw caps
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled environment (e.g., lab bench at a recorded temperature)
Procedure:
-
Preparation:
-
Accurately weigh a small amount of Boc-D-Asp(OChx)-OH (e.g., 10 mg) into a tared glass vial. Record the exact mass.
-
-
Solvent Addition and Observation:
-
Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).
-
Cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
-
Incremental Solvent Addition:
-
If the solid has not fully dissolved, add another precise aliquot of the solvent (e.g., 100 µL).
-
Repeat the vortexing and observation steps.
-
Continue this incremental addition of the solvent until the solid is completely dissolved.
-
-
Data Recording and Calculation:
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the approximate solubility using the following formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
-
Confirmation of Saturation (Optional):
-
For a more rigorous determination, a saturated solution can be prepared by adding an excess of the compound to a known volume of solvent.
-
The mixture is stirred for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The undissolved solid is then removed by centrifugation and filtration.
-
The concentration of the solute in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).
-
Safety Precautions:
-
Always handle chemicals in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Boc-D-Asp(OChx)-OH and the solvents being used for specific handling and disposal information.
Visualizations
The following diagrams illustrate key aspects of the information presented in this guide.
Caption: Overview of Boc-D-Asp(OChx)-OH physicochemical properties.
Caption: Experimental workflow for solubility determination.
References
- 1. CAS 112898-18-7: Boc-D-aspartic acid 4-cyslohexyl ester [cymitquimica.com]
- 2. Boc-Asp(OcHx)-OH Novabiochem 73821-95-1 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Boc-Asp(OcHx)-OH | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. equationchemical.com [equationchemical.com]
- 6. Boc-Asp(Ochx)-OH | 73821-95-1 [chemicalbook.com]
Stability of Boc-D-Asp(OChx)-OH Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of Boc-D-Asp(OChx)-OH, a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its behavior under both acidic and basic conditions is paramount for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the purity of the final peptide product. This document details the known stability profile of the tert-butyloxycarbonyl (Boc) protecting group and the cyclohexyl (Chx) ester, summarizes available data, provides detailed experimental protocols for stability assessment, and visualizes the key chemical transformations and workflows.
Introduction
N-α-tert-butyloxycarbonyl-D-aspartic acid β-cyclohexyl ester, or Boc-D-Asp(OChx)-OH, is a widely used derivative of aspartic acid in peptide synthesis. The Boc group provides temporary protection of the α-amino group, while the cyclohexyl esterification of the β-carboxyl group serves to minimize the formation of aspartimide, a common and problematic side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs.[1] The strategic choice of these protecting groups imparts a specific stability profile to the molecule, which dictates the conditions under which it can be successfully incorporated into a peptide chain and subsequently deprotected.
Chemical Stability Profile
The stability of Boc-D-Asp(OChx)-OH is primarily determined by the lability of its two protecting groups: the N-terminal Boc group and the C-terminal cyclohexyl ester.
Stability Under Acidic Conditions
The tert-butyloxycarbonyl (Boc) group is notoriously labile under strongly acidic conditions. This characteristic is fundamental to its role as a temporary protecting group in Boc-based SPPS. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[2]
Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. The rate of deprotection is influenced by the acid concentration, with studies showing a second-order dependence on the acid concentration for some Boc-protected amines.
The cyclohexyl ester, in contrast, is generally stable to the acidic conditions used for Boc removal. While prolonged exposure to very strong acids like anhydrous HF can lead to its cleavage, it remains intact during the repetitive, milder acidic treatments used for N-terminal deprotection in SPPS.
Stability Under Basic Conditions
The Boc group is highly stable under basic conditions, a key feature that allows for its use in orthogonal protection schemes with base-labile protecting groups like Fmoc. It is resistant to nucleophilic attack and hydrolysis under typical basic conditions used in peptide synthesis.[2]
The cyclohexyl ester of the aspartic acid side chain is employed specifically for its enhanced stability against base-catalyzed hydrolysis and, more importantly, its ability to sterically hinder the intramolecular cyclization that leads to aspartimide formation. While all esters are susceptible to hydrolysis under sufficiently strong basic conditions, the bulky cyclohexyl group significantly reduces the rate of this side reaction compared to less hindered esters like methyl or benzyl esters.[1]
Data Presentation: Stability Summary
Table 1: Stability under Acidic Conditions
| Reagent | Typical Concentration | Boc Group Stability | Cyclohexyl Ester Stability | Primary Degradation Product |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Labile (cleaved) | Generally Stable | H-D-Asp(OChx)-OH |
| Hydrogen Chloride (HCl) | 4 M in Dioxane | Labile (cleaved) | Generally Stable | H-D-Asp(OChx)-OH |
| Anhydrous Hydrogen Fluoride (HF) | 100% | Labile (cleaved) | Labile (cleaved) | H-D-Asp-OH |
Table 2: Stability under Basic Conditions
| Reagent | Typical Concentration | Boc Group Stability | Cyclohexyl Ester Stability | Primary Degradation Product/Side Reaction |
| Piperidine | 20-50% in DMF | Stable | Relatively Stable | Minimal Aspartimide Formation/Hydrolysis |
| Sodium Hydroxide (NaOH) | 1 M (aqueous) | Stable | Susceptible to Hydrolysis | Boc-D-Asp-OH |
| Diisopropylethylamine (DIEA) | Neat or in DMF | Stable | Stable | Minimal |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of Boc-D-Asp(OChx)-OH. These protocols are designed to be starting points and may require optimization based on the specific experimental setup and analytical instrumentation.
Protocol for Acidic Stability Testing (Boc Deprotection)
Objective: To determine the rate of Boc group cleavage under standard acidic deprotection conditions.
Materials:
-
Boc-D-Asp(OChx)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
HPLC grade water and acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of Boc-D-Asp(OChx)-OH in anhydrous DCM at a known concentration (e.g., 10 mg/mL).
-
In a round-bottom flask, place a defined volume of the stock solution.
-
At time t=0, add a predetermined volume of a TFA/DCM solution (e.g., to achieve a final concentration of 50% TFA).
-
Stir the reaction mixture at room temperature.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of the HPLC mobile phase to stop the deprotection.
-
Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the remaining Boc-D-Asp(OChx)-OH and the formation of H-D-Asp(OChx)-OH.
-
Plot the concentration of Boc-D-Asp(OChx)-OH versus time to determine the degradation kinetics.
Protocol for Basic Stability Testing (Hydrolysis and Aspartimide Formation)
Objective: To evaluate the stability of the cyclohexyl ester to hydrolysis and the propensity for aspartimide formation under basic conditions.
Materials:
-
Boc-D-Asp(OChx)-OH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
HPLC grade water and acetonitrile
-
Reaction vials
-
Thermostatted shaker or water bath
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of Boc-D-Asp(OChx)-OH in DMF at a known concentration (e.g., 10 mg/mL).
-
In a series of reaction vials, place a defined volume of the stock solution.
-
At time t=0, add a predetermined volume of a piperidine/DMF solution (e.g., to achieve a final concentration of 20% piperidine).
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 50 °C).
-
At specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), remove a vial from the incubator.
-
Quench the reaction by acidifying the sample with a small amount of acetic acid and diluting with the HPLC mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Boc-D-Asp(OChx)-OH and detect the formation of any degradation products, such as Boc-D-Asp-OH or aspartimide-related species.
-
Plot the concentration of Boc-D-Asp(OChx)-OH versus time to assess its stability.
Visualizations
Chemical Degradation Pathways
Caption: Degradation pathways of Boc-D-Asp(OChx)-OH under acidic and basic conditions.
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for the forced degradation study of Boc-D-Asp(OChx)-OH.
Conclusion
Boc-D-Asp(OChx)-OH is a strategically designed amino acid derivative with a well-defined stability profile that is advantageous for peptide synthesis. Its N-terminal Boc group is readily cleaved under standard acidic conditions, allowing for sequential peptide chain elongation, while remaining stable to basic reagents. The β-cyclohexyl ester provides robust protection against base-induced aspartimide formation, a critical factor in maintaining the integrity of the peptide backbone. For researchers and drug development professionals, a comprehensive understanding of these stability characteristics, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful synthesis of high-purity peptides for research and therapeutic applications.
References
The Strategic Role of Boc-D-Asp(OChx)-OH in Mitigating Side Reactions in Boc-Solid Phase Peptide Synthesis
For Immediate Release
A Deep Dive into the Essential Functions of Cyclohexyl-Protected Aspartic Acid in Advanced Peptide Synthesis
In the intricate world of peptide synthesis, particularly for therapeutic and research applications, the prevention of side reactions is paramount to ensuring the purity, efficacy, and safety of the final product. This technical guide delves into the critical role of N-α-Boc-D-aspartic acid β-cyclohexyl ester (Boc-D-Asp(OChx)-OH) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It provides a comprehensive overview for researchers, scientists, and drug development professionals on how this specific building block addresses one of the most persistent challenges in peptide chemistry: aspartimide formation.
The Boc/Bzl protection strategy in SPPS, while robust, is susceptible to various side reactions. For aspartic acid residues, the intramolecular cyclization to form a succinimide ring, known as an aspartimide, is a significant issue. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The formation of the aspartimide intermediate can lead to a cascade of undesirable outcomes, including racemization at the α-carbon of the aspartic acid, and subsequent nucleophilic attack by piperidine (if used) or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.
The choice of the side-chain protecting group for aspartic acid is therefore a critical determinant of the success of the synthesis. While the benzyl ester (OBzl) has been traditionally used, it offers limited steric hindrance and is prone to aspartimide formation. In contrast, the cyclohexyl ester (OChx) provides significantly greater steric bulk around the β-carboxyl group, effectively hindering the intramolecular nucleophilic attack of the backbone amide nitrogen. Historically, Boc-based SPPS has shown minimal aspartimide formation, largely attributed to the use of Asp(OChx) side-chain protection.[1]
Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
The selection of the appropriate side-chain protecting group for aspartic acid is a crucial step in the design of a successful peptide synthesis strategy. The following table summarizes the performance of commonly used protecting groups in Boc-SPPS, with a focus on their ability to suppress aspartimide formation.
| Protecting Group | Chemical Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation | Key Considerations |
| Cyclohexyl (OChx) | -O-C₆H₁₁ | High | High. Significantly reduces aspartimide formation under both acidic and basic conditions compared to OBzl.[2] | The protecting group of choice for problematic sequences in Boc-SPPS. |
| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Low | Low to Moderate. More susceptible to aspartimide formation, especially in Asp-Gly sequences. | Can be used for less sensitive sequences, but carries a higher risk of side reactions. |
Experimental Protocols
General Boc-SPPS Cycle Incorporating Boc-D-Asp(OChx)-OH
This protocol outlines a standard manual Boc-SPPS cycle for the incorporation of Boc-D-Asp(OChx)-OH into a peptide sequence on a Merrifield resin.
1. Resin Swelling and Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with dimethylformamide (DMF) (3 x 1 min).
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with isopropanol (IPA) (2 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free amine.
4. Coupling of Boc-D-Asp(OChx)-OH:
-
Dissolve Boc-D-Asp(OChx)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a recoupling step may be necessary.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Final Cleavage and Deprotection (HF Cleavage)
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups using anhydrous hydrogen fluoride (HF). This procedure is hazardous and must be performed in a specialized HF cleavage apparatus.
1. Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a Kel-F reaction vessel.
-
Add a scavenger cocktail to the vessel. A common scavenger for peptides containing Asp(OChx) is anisole.
2. HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. Maintaining a low temperature is crucial to minimize aspartimide formation.[3]
3. Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide with cold diethyl ether to remove scavengers and other small molecule impurities.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the peptide solution to obtain a dry powder.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Visualizing the Boc-SPPS Workflow and Aspartimide Formation
To further elucidate the processes described, the following diagrams illustrate the key steps in Boc-SPPS and the mechanism of the primary side reaction that Boc-D-Asp(OChx)-OH is designed to prevent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Boc-D-Asp(OcHex)-OH for Peptide Synthesis
This guide provides comprehensive technical information on N-α-(tert-Butoxycarbonyl)-D-aspartic acid γ-cyclohexyl ester, commonly referred to as this compound. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its primary application lies in the introduction of D-aspartic acid residues into peptide sequences while minimizing common side reactions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][3][4][5] |
| Molecular Weight | 315.36 g/mol | [1][2][4][5][6] |
| CAS Number | 112898-18-7 | [1] |
| Appearance | White to off-white powder | [5][6] |
| Melting Point | 93-95 °C | [4][5][6] |
| Synonyms | Boc-D-aspartic acid 4-cyclohexyl ester | [1] |
Core Application in Peptide Synthesis
This compound is an amino acid derivative designed for use in Boc solid-phase peptide synthesis (SPPS). The "Boc" (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA). The cyclohexyl (cHex) ester, on the other hand, is a more robust, "permanent" protecting group for the side-chain carboxyl functional group of D-aspartic acid.
The principal advantage of using the cyclohexyl ester is the significant reduction of aspartimide formation, a notorious side reaction in peptide synthesis.[7] This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl of an activated aspartyl residue, forming a succinimide ring. This rearrangement can lead to a mixture of α- and β-peptides and racemization. The steric bulk of the cyclohexyl group hinders this intramolecular cyclization, thereby preserving the integrity of the peptide chain.[7] Studies have shown that the cyclohexyl ester provides a dramatic reduction in aspartimide formation compared to the more traditional benzyl ester under both acidic and basic conditions encountered during synthesis.[7]
Experimental Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical workflow for incorporating an amino acid residue, such as this compound, during Boc SPPS.
Caption: Workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Manual Boc-SPPS
This protocol outlines the manual steps for one cycle of amino acid addition using this compound in solid-phase peptide synthesis.
Materials and Reagents:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agent (e.g., HBTU/HOBt or DCC)
-
Isopropanol (IPA)
-
Reaction vessel with a filter
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin into the reaction vessel.
-
Add DCM to fully immerse the resin and allow it to swell for 30-60 minutes with gentle agitation.[1]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[1][2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Perform subsequent washes with IPA (2 times) and then DCM (3 times).[2]
-
Neutralization:
-
Wash the resin with DMF (3 times).
-
Add a solution of 5-10% DIEA in DMF or DCM to the resin and agitate for 5 minutes. This step neutralizes the ammonium trifluoroacetate salt to yield a free N-terminal amine.[1]
-
Repeat the neutralization step.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of DIEA.
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.[1]
-
Add this activation mixture to the neutralized peptide-resin in the reaction vessel.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates that all primary amines have been acylated.[1] If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
Once coupling is complete, drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next synthesis cycle, starting again from the Nα-Boc deprotection step.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin.
-
This step also removes the permanent side-chain protecting groups, including the cyclohexyl ester from the D-aspartic acid residue.
-
This requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
-
A "scavenger" cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole) is typically added to trap reactive carbocations generated during cleavage.[1]
-
Following the cleavage reaction, the crude peptide is precipitated with cold diethyl ether, collected, and dried.
-
-
Purification:
-
The crude peptide is typically purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the synthesis of custom peptides with defined sequences is a fundamental tool for a vast array of research and therapeutic applications. The ability to chemically construct these vital biomolecules with high fidelity hinges on a set of foundational principles, central to which is the strategic use of protected amino acids. This in-depth technical guide delineates the core concepts of employing protected amino acids in peptide synthesis, providing a comprehensive resource for professionals in the field.
The Imperative of Protection in Peptide Synthesis
Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group.[1] Many amino acids also feature reactive side chains.[2] During peptide bond formation, which is an amide bond formation between the carboxyl group of one amino acid and the amino group of another, these multiple reactive sites can lead to undesirable side reactions, such as self-polymerization of the activated amino acid.[1][3] To ensure the orderly and specific formation of the desired peptide sequence, it is essential to temporarily block these reactive groups.[1][2] This is achieved through the use of "protecting groups," which are selectively introduced onto the functional groups to render them inert during the coupling reaction and are then removed under specific conditions that do not affect the newly formed peptide bond.[4]
The Principle of Orthogonal Protection
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the principle of orthogonal protection.[5] This strategy employs a set of protecting groups that are removable under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[5][6] A typical orthogonal protection scheme in SPPS involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each coupling cycle.[5]
-
"Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[7]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[8]
Core Strategies in Solid-Phase Peptide Synthesis (SPPS)
Two primary orthogonal strategies have dominated the field of SPPS: the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies depends on the properties of the target peptide, such as its length, sequence, and the presence of sensitive residues.[9]
The Fmoc/tBu Strategy
This is currently the most widely used approach in SPPS.[10] It is characterized by the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu)-based groups for the permanent protection of the side chains.[4] This represents a fully orthogonal protection scheme, as the conditions for removing the Fmoc group (mild base) do not affect the acid-labile side-chain protecting groups.[11]
The Boc/Bzl Strategy
This classical approach is based on graded acid lability.[10] The α-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA).[12] The side chains are protected with benzyl (Bzl)-based groups, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[12] This is considered a "quasi-orthogonal" strategy because both types of protecting groups are removed by acid, albeit of different strengths.[4]
A visual comparison of the two strategies highlights their key differences:
Data Presentation: Protecting Groups and Reagents
The success of peptide synthesis is highly dependent on the appropriate choice of protecting groups and coupling reagents. The following tables summarize key quantitative data for easy comparison.
Table 1: Common α-Amino Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Typical Deprotection Time |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | 5-20 minutes[9] |
| tert-Butoxycarbonyl | Boc | 25-50% TFA in DCM | 15-30 minutes[9] |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Varies |
Table 2: Common Side-Chain Protecting Groups in Fmoc SPPS
| Amino Acid | Side-Chain Protecting Group |
| Arg | Pbf (Pentamethyldihydrobenzofuransulfonyl) |
| Asp, Glu | OtBu (tert-Butyl ester) |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) |
| His | Trt (Trityl) |
| Lys, Orn | Boc (tert-Butoxycarbonyl) |
| Ser, Thr, Tyr | tBu (tert-Butyl ether) |
| Trp | Boc (tert-Butoxycarbonyl) |
Table 3: Comparison of Common Coupling Reagents
| Coupling Reagent | Abbreviation | Class | Relative Efficiency | Notes |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Aminium/Uronium Salt | Very High | Rapid coupling, low racemization.[13] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | High | Widely used, effective. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Very High | High solubility and efficiency.[14] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High | Good for sterically hindered couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide/Additive | Good | Cost-effective, low racemization.[5] |
Efficiency is a qualitative measure based on coupling speed and success with difficult sequences.
Table 4: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Name | Composition | Application |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides with Cys, Trp, Met, or Tyr.[9] |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | "Odorless" alternative, good for Trt-protected side chains.[15] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Minimizes methionine oxidation.[1] |
| TFA/Water (95:5) | TFA/H₂O (95:5) | For peptides without sensitive residues like Cys, Met, or Trp.[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for manual Fmoc- and Boc-based SPPS.
Manual Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Place the appropriate resin (e.g., Wang or Rink Amide) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[17]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[9]
-
Wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test (a positive test indicates incomplete coupling).
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a suitable cleavage cocktail (e.g., Reagent K).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[9]
-
Agitate at room temperature for 2-4 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.
Manual Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield) in DCM for 1-2 hours.[9]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Wash the resin with DCM (3 times), Isopropanol (IPA) (3 times), and then DCM again (3 times).[9]
3. Neutralization:
-
Treat the resin with a solution of 5% DIPEA in DCM for 5-10 minutes to neutralize the protonated amino group.
-
Wash the resin with DCM (3 times).
4. Amino Acid Coupling (using DIC/HOBt):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF or a DCM/DMF mixture.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 2-4 hours.
-
Monitor for completion with the Kaiser test.
-
Wash the resin with DCM (3 times) and methanol (3 times).
5. Repeat Cycles:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF, typically with a scavenger like anisole, at 0°C for 1 hour.[9]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Precipitate the crude peptide in cold diethyl ether.
Visualizing the Process: Workflows and Mechanisms
Diagrams can clarify the complex processes involved in peptide synthesis.
The core of SPPS is the peptide bond formation, which is facilitated by a coupling reagent. The mechanism for HATU, a highly efficient coupling reagent, is illustrated below.
A protected amino acid is the fundamental reagent in this process. Its structure includes the temporary Nα-protecting group and, if necessary, a permanent side-chain protecting group.
Conclusion
The use of protected amino acids is an indispensable and foundational principle of modern peptide synthesis. The strategic application of orthogonal protection schemes, coupled with the selection of appropriate protecting groups and efficient coupling reagents, allows for the precise and controlled assembly of complex peptide molecules. A thorough understanding of these core principles, along with meticulously executed experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides for their diverse and critical applications.
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. americapeptides.com [americapeptides.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Asp(OChx)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and D-enantiomers into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can confer resistance to enzymatic degradation, enhance conformational stability, and modulate biological activity. Boc-D-Asp(OChx)-OH, N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-cyclohexyl ester, is a valuable building block for this purpose. The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) is a robust and widely used method for the chemical synthesis of peptides.[1] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1][2] The synthesis is carried out on a solid support, which allows for easy purification by simple filtration and washing after each reaction step.[1][2]
The cyclohexyl (OChx) ester protecting the β-carboxyl group of the D-aspartic acid side chain is particularly advantageous as it has been shown to significantly reduce the formation of aspartimide, a common side reaction associated with aspartic acid residues, especially when compared to the β-benzyl (OBzl) ester.[3][4] This application note provides a detailed protocol for the solid-phase synthesis of peptides containing Boc-D-Asp(OChx)-OH using the Boc-SPPS methodology, covering resin preparation, iterative deprotection, coupling, and final cleavage steps.
Data Presentation
Table 1: Reagents for Boc-SPPS of a Peptide Containing Boc-D-Asp(OChx)-OH
| Reagent | Grade | Purpose |
| Merrifield Resin (or other suitable resin) | Peptide Synthesis Grade | Solid support for peptide assembly. |
| Boc-D-Asp(OChx)-OH | Peptide Synthesis Grade | D-amino acid building block with side-chain protection. |
| Other Boc-protected amino acids | Peptide Synthesis Grade | Building blocks for the peptide sequence. |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Solvent for resin swelling, washing, and reactions. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent for resin swelling, washing, and coupling reactions. |
| Trifluoroacetic acid (TFA) | Peptide Synthesis Grade | Reagent for the removal of the Nα-Boc protecting group. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Base for neutralization of the protonated N-terminus after Boc deprotection. |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Coupling reagent for amide bond formation. |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Additive to suppress racemization and improve coupling efficiency. |
| Anhydrous Hydrogen Fluoride (HF) | High Purity | Strong acid for final cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Anisole (or other scavengers like p-cresol) | Reagent Grade | Scavenger to trap reactive cations generated during HF cleavage. |
| Diethyl ether (cold) | Reagent Grade | For precipitation of the cleaved peptide. |
Table 2: Quantitative Parameters for a Standard Boc-SPPS Cycle
| Parameter | Value/Range | Notes |
| Resin Swelling | ||
| Swelling Time | 30-60 min | In DCM or DMF. |
| Boc Deprotection | ||
| TFA Concentration in DCM | 50% (v/v) | A pre-wash of 2-5 minutes followed by a longer treatment of 20-30 minutes is common.[5] |
| Reaction Time | 25-35 min total | |
| Neutralization | ||
| DIEA Concentration in DCM or DMF | 5-10% (v/v) | Two treatments of 2-5 minutes each are typical.[6] |
| Coupling | ||
| Boc-amino acid (including Boc-D-Asp(OChx)-OH) | 2-3 equivalents | Relative to the resin substitution. |
| DIC | 2-3 equivalents | Relative to the resin substitution. |
| HOBt | 2-3 equivalents | Relative to the resin substitution. |
| Reaction Time | 1-4 hours | Monitor with a Kaiser test for completion. |
| Final Cleavage | ||
| HF/Anisole Ratio | 9:1 (v/v) | Other scavengers can be used depending on the peptide sequence. |
| Cleavage Temperature | 0 °C to 5 °C | Lower temperatures can help reduce side reactions like aspartimide formation.[7] |
| Cleavage Time | 45-60 min | May be extended for peptides containing multiple Arg(Tos) residues.[5] |
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the C-terminal Boc-amino acid (2.5 equivalents relative to resin loading) in a mixture of ethanol and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Add the dried cesium salt to the swollen resin in DMF (10 mL per gram of resin).
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 times), DMF/water (1:1, v/v) (3 times), DMF (3 times), and DCM (3 times).
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Chain Elongation (One Cycle)
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 times).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (5 times).
-
-
Coupling of Boc-D-Asp(OChx)-OH (and other amino acids):
-
In a separate vial, dissolve Boc-D-Asp(OChx)-OH (or the next Boc-amino acid) (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
After a successful coupling, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 3: Final Cleavage and Peptide Precipitation
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Final Deprotection: After the final coupling cycle, perform the Boc deprotection step as described in Protocol 2, step 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and methanol (3 times). Dry the resin under vacuum for at least 2 hours.
-
HF Cleavage:
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 1 mL per gram of resin).
-
Cool the reaction vessel to -5 °C to 0 °C.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 45-60 minutes.[5]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualization
Caption: Boc-SPPS workflow for incorporating Boc-D-Asp(OChx)-OH.
Caption: Key components and logic for using Boc-D-Asp(OChx)-OH in SPPS.
References
Application Notes and Protocols for the Incorporation of Boc-D-Asp(OChx)-OH in Long Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of long peptides presents significant challenges, including aggregation, incomplete coupling reactions, and side reactions such as aspartimide formation. The incorporation of D-amino acids is a key strategy to enhance the proteolytic stability of therapeutic peptides, thereby increasing their in-vivo half-life.[1] Boc-D-Asp(OChx)-OH is a critical building block in Boc-based Solid Phase Peptide Synthesis (SPPS) for addressing these challenges. The D-configuration provides resistance to enzymatic degradation, while the cyclohexyl (OChx) ester side-chain protection offers a significant advantage over the traditional benzyl (OBzl) ester by minimizing aspartimide formation.[2][3] Historically, Boc-based SPPS with Asp(OcHex) side-chain protection has resulted in minimal aspartimide formation.[2]
These application notes provide detailed protocols and supporting data for the effective incorporation of Boc-D-Asp(OChx)-OH into long peptide sequences using Boc-SPPS.
Advantages of Using Boc-D-Asp(OChx)-OH
-
Enhanced Proteolytic Stability: The D-stereochemistry of the aspartic acid residue confers resistance to cleavage by endogenous proteases, a crucial attribute for therapeutic peptides.[4]
-
Suppression of Aspartimide Formation: The cyclohexyl ester is significantly more stable to the repetitive acid treatments for Boc group removal compared to the benzyl ester.[4] Studies have shown that the cyclohexyl protected tetrapeptide can lead to a 170-fold reduction in imide formation compared to the benzyl protected version under basic conditions.[3] This minimizes the formation of difficult-to-separate α- and β-peptide impurities.[2]
-
Compatibility with Boc-SPPS for "Difficult Sequences": Boc-based SPPS is often preferred for the synthesis of long and hydrophobic peptides, as it can mitigate on-resin aggregation issues that are more prevalent in Fmoc-based strategies.[5]
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups
| Aspartyl Protecting Group | Synthesis Strategy | Conditions | Relative Aspartimide Formation | Reference(s) |
| Cyclohexyl (OChx) Ester | Boc-SPPS | Diisopropylethylamine treatment (24h) | 1x (Baseline) | [3] |
| Benzyl (OBzl) Ester | Boc-SPPS | Diisopropylethylamine treatment (24h) | ~170x | [3] |
| tert-Butyl (tBu) Ester | Fmoc-SPPS | 20% Piperidine/DMF | High | [2][6] |
This data highlights the significant reduction in base-mediated aspartimide formation when using the cyclohexyl ester compared to the benzyl ester.
Experimental Protocols
General Boc-SPPS Workflow
The synthesis is performed on a suitable resin, such as Merrifield or PAM resin, for producing a C-terminal acid, or on an MBHA resin for a C-terminal amide.[1][7] The general cycle for each amino acid incorporation involves resin swelling, N-α-Boc deprotection, neutralization, coupling, and washing.
Figure 1. General workflow for Boc-based Solid Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling of Boc-D-Asp(OChx)-OH using HBTU/DIPEA
This protocol is recommended for its efficiency and speed.
-
Resin Preparation: Following neutralization and washing of the resin-bound peptide, proceed immediately to the coupling step.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Asp(OChx)-OH (2.0 - 3.0 eq. relative to resin loading) and HBTU (1.95 - 2.95 eq.) in DMF.
-
Activation and Coupling: Add DIPEA (4.0 - 6.0 eq.) to the amino acid solution. Immediately add the activated mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for 1-3 hours at room temperature. Due to the steric hindrance of the cyclohexyl group, longer coupling times may be necessary compared to less hindered amino acids.[8][9]
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), indicating free amines, extend the coupling time or perform a second coupling (double coupling) with a freshly prepared activated amino acid solution.[10]
-
Washing: Once the Kaiser test is negative (yellow/clear beads), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling of Boc-D-Asp(OChx)-OH using DIC/HOBt
This is a cost-effective and reliable coupling method.
-
Resin Preparation: Use the neutralized and washed resin-bound peptide.
-
Pre-activation: In a separate vessel, dissolve Boc-D-Asp(OChx)-OH (2.0 - 3.0 eq.) and HOBt (2.0 - 3.0 eq.) in DMF. Add DIC (2.0 - 3.0 eq.) and allow the mixture to pre-activate for 10-15 minutes at 0°C to room temperature.[11][12]
-
Coupling: Add the pre-activated solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. If incomplete, a second coupling may be required.
-
Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the soluble diisopropylurea byproduct.[11]
Protocol 3: Final Cleavage and Deprotection using "Low-High" HF
The "Low-High" HF cleavage procedure is strongly recommended for peptides containing Asp(OChx), Arg(Tos), Trp, Cys, and Met to minimize side reactions.[13][14][15] This method uses a milder initial cleavage (low HF) to remove more labile protecting groups via an SN2 mechanism, followed by a stronger cleavage (high HF) to remove more resistant groups.[15]
Safety: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus (e.g., Teflon/Kel-F) by trained personnel with appropriate personal protective equipment and safety precautions in place.[15][16]
Step 1: Low HF Cleavage
-
Preparation: Place the dry peptide-resin (~1 g) and a Teflon-coated stir bar into the HF reaction vessel. Add the scavenger mixture: 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol.[14]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill 2.5 mL of anhydrous HF into the vessel.
-
Reaction: Allow the vessel to warm to 0°C and stir for 2 hours.
-
HF Removal: Evaporate the HF and DMS under a stream of nitrogen or under vacuum.
-
Washing: Wash the resin with DCM or ethyl acetate to remove cleaved protecting groups and scavengers. Dry the resin under vacuum.
Step 2: High HF Cleavage
-
Preparation: Return the dried resin to the reaction vessel. Add the scavenger: 1.0 mL of p-cresol (or anisole).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill 9.0 mL of anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C to 5°C for 60-90 minutes. Cleavage at low temperatures is crucial to minimize acid-catalyzed aspartimide formation.[13] TFMSA is not efficient at removing the OChx group.[13]
-
HF Removal: Carefully evaporate the HF under vacuum.
-
Peptide Precipitation and Work-up:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Triturate the solid with ether, centrifuge, and decant the ether. Repeat 2-3 times.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Analyze the crude peptide by RP-HPLC and Mass Spectrometry.[6][17]
-
Application: D-Aspartate in Neuroendocrine Signaling
The incorporation of D-Aspartic acid into peptide analogs is relevant for targeting pathways where this endogenous D-amino acid acts as a signaling molecule. D-Aspartate is known to play a significant role in the hypothalamus-pituitary-gonadal (HPG) axis, stimulating the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and ultimately, testosterone.[1][18] Peptides designed to mimic or modulate this pathway could have applications in endocrinology and reproductive medicine.
Figure 2. D-Aspartate signaling in the Hypothalamus-Pituitary-Gonadal axis.
References
- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 17. benchchem.com [benchchem.com]
- 18. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-D-Asp(OChx)-OH in the Synthesis of Cyclic Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their high binding affinity, specificity, and enhanced metabolic stability compared to their linear counterparts.[1] A common strategy for peptide cyclization involves the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic Acid) and a basic amino acid (e.g., Lysine). The synthesis of such constrained peptides, particularly those containing Aspartic Acid, is often complicated by a significant side reaction: aspartimide formation. This intramolecular cyclization of the Asp residue leads to a mixture of byproducts, including α- and β-peptides and racemized products, which complicates purification and reduces overall yield.[2]
This document provides detailed application notes on the use of N-α-Boc-D-Aspartic Acid β-Cyclohexyl Ester (Boc-D-Asp(OChx)-OH) in peptide synthesis. Its primary role is to minimize aspartimide formation during solid-phase peptide synthesis (SPPS). While direct on-resin cyclization involving the selective deprotection of the cyclohexyl (Chx) ester is not a standard documented procedure, this note will provide researchers with a comprehensive understanding of the reagent's application and present a robust, well-established protocol for achieving side-chain to side-chain cyclization using a suitable orthogonal protection strategy.
Application of Boc-D-Asp(OChx)-OH in Boc-SPPS
The use of a cyclohexyl ester to protect the β-carboxyl group of Aspartic Acid is a well-established strategy in Boc-based SPPS to mitigate the formation of aspartimide.[1][3] The bulky cyclohexyl group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus suppressing the formation of the succinimide intermediate. Historically, Boc-based SPPS has resulted in minimal aspartimide formation, largely attributed to the use of Asp(OChx) side-chain protection.[3]
Table 1: Advantages of Using Boc-D-Asp(OChx)-OH in Boc-SPPS
| Feature | Advantage | Rationale |
| Minimized Aspartimide Formation | Significantly reduces the formation of aspartimide and subsequent byproducts (β-peptides, piperidide adducts, racemized peptides).[1][3] | The steric bulk of the cyclohexyl ester hinders the intramolecular side-chain cyclization that occurs under both acidic and basic conditions.[1][3] |
| Increased Purity of Crude Peptide | Leads to a cleaner crude product, simplifying purification efforts. | By preventing the formation of closely eluting byproducts, the isolation of the target peptide via RP-HPLC is more efficient. |
| Improved Overall Yield | The final yield of the desired peptide is increased. | Minimizing the loss of product to side reactions directly translates to a higher recovery of the target sequence. |
| Compatibility with Boc-SPPS | Fully compatible with standard Boc-SPPS reagents and conditions. | The cyclohexyl ester is stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for N-α-Boc deprotection.[4] |
Experimental Protocols
Protocol 1: Synthesis of a Linear Peptide using Boc-D-Asp(OChx)-OH via Boc-SPPS
This protocol describes the manual solid-phase synthesis of a linear peptide on a 0.1 mmol scale using Boc chemistry, incorporating Boc-D-Asp(OChx)-OH to prevent aspartimide formation.
Materials:
-
PAM (phenylacetamidomethyl) resin
-
Boc-protected amino acids (including Boc-D-Asp(OChx)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Isopropanol (IPA)
-
Cold diethyl ether
Workflow Diagram:
References
Application Notes and Protocols for Boc-D-Asp(OChx)-OH in the Synthesis of Difficult Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by challenges such as aggregation of the growing peptide chain and the formation of undesirable side products. One of the most common side reactions is the formation of aspartimide from aspartic acid residues, which can lead to impurities that are difficult to separate from the target peptide. The choice of protecting group for the side chain of aspartic acid is critical in mitigating this issue. Historically, in the context of Boc-based Solid Phase Peptide Synthesis (SPPS), the use of the cyclohexyl ester (OChx) protecting group for aspartic acid, as in Boc-D-Asp(OChx)-OH, has been a successful strategy to minimize aspartimide formation.[1] This application note provides a detailed overview of the use of Boc-D-Asp(OChx)-OH for the synthesis of difficult peptide sequences, including experimental protocols and data.
Difficult peptide sequences are often characterized by their propensity to aggregate, which can hinder coupling and deprotection steps during SPPS.[2][3][4] This aggregation is frequently attributed to the formation of secondary structures, such as β-sheets, on the solid support.[3] The incorporation of D-amino acids, such as D-aspartic acid, can be a strategy to disrupt these secondary structures and improve synthesis outcomes.[5] Furthermore, specific peptide sequences, like those containing Asp-Gly or Asp-Ser motifs, are particularly susceptible to aspartimide formation.[6][7]
Advantages of Boc-D-Asp(OChx)-OH in Difficult Peptide Synthesis
The use of Boc-D-Asp(OChx)-OH in Boc-SPPS offers several advantages for the synthesis of challenging peptides:
-
Minimization of Aspartimide Formation: The bulky cyclohexyl ester protecting group provides steric hindrance that effectively suppresses the intramolecular cyclization reaction leading to aspartimide formation.[3] This is a significant advantage over the less bulky protecting groups often used in Fmoc-SPPS, which can be more prone to this side reaction, especially under the basic conditions required for Fmoc group removal.[1][8]
-
Reduced Aggregation: While not its primary role, the incorporation of a D-amino acid can disrupt the formation of stable secondary structures that lead to on-resin aggregation.[3] This can lead to improved coupling efficiency and higher purity of the crude peptide.
-
Compatibility with Boc-SPPS: Boc-D-Asp(OChx)-OH is fully compatible with the reagents and conditions of Boc-SPPS, a robust and well-established method for peptide synthesis.[9]
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Asp Protecting Groups
| Aspartic Acid Derivative | Synthesis Strategy | Aspartimide Formation (%) | Reference |
| Boc-Asp(OChx)-OH | Boc-SPPS | Minimal | [1] |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | Can be significant, especially in Asp-Gly sequences | [6] |
| Fmoc-Asp(OMpe)-OH | Fmoc-SPPS | Reduced compared to OtBu | [8] |
| Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Significantly reduced | [6] |
Note: Quantitative data for direct comparison of Boc-D-Asp(OChx)-OH is limited in the provided search results. The table reflects the qualitative descriptions found.
Experimental Protocols
Protocol 1: Manual Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-D-Asp(OChx)-OH
This protocol outlines the general steps for incorporating Boc-D-Asp(OChx)-OH into a peptide sequence using manual Boc-SPPS.
1. Resin Preparation:
- Start with a suitable resin for Boc chemistry, such as Merrifield resin or PAM resin.
- Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[10]
2. First Amino Acid Attachment (if applicable):
- If starting a new synthesis, attach the C-terminal amino acid to the resin according to standard protocols (e.g., cesium salt method for Merrifield resin).[9]
3. Peptide Chain Elongation Cycle:
4. Final Cleavage and Deprotection:
- After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.[9]
- Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
- Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[9] Caution: HF is extremely toxic and requires specialized equipment and handling procedures.
- Evaporate the HF under a stream of nitrogen.
5. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding cold diethyl ether.
- Wash the precipitate several times with cold ether and dry under vacuum.[9]
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Boc-SPPS using Boc-D-Asp(OChx)-OH
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Logical Relationship for Mitigating Difficult Sequences
Caption: Strategy to overcome challenges in difficult peptide synthesis.
Conclusion
The use of Boc-D-Asp(OChx)-OH in Boc-SPPS remains a valuable strategy for the synthesis of difficult peptide sequences, particularly those prone to aspartimide formation. Its ability to minimize this critical side reaction, combined with the potential benefits of incorporating a D-amino acid to reduce aggregation, makes it an important tool for peptide chemists. The provided protocols and workflows offer a guide for researchers to effectively utilize this reagent in their synthetic efforts, ultimately leading to higher purity and yield of the target peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Boc-D-Asp(OChx)-OH in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[1][2] Boc-D-Asp(OChx)-OH, or N-α-(tert-butyloxycarbonyl)-D-aspartic acid β-cyclohexyl ester, is a key building block for this purpose. Its use in automated solid-phase peptide synthesis (SPPS) offers a robust method for introducing D-aspartic acid while minimizing a common and problematic side reaction: aspartimide formation.[3][4]
The tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a cornerstone of one of the major strategies in SPPS, particularly for complex or lengthy peptide sequences.[5] The cyclohexyl (OChx) ester protecting the β-carboxyl group of aspartic acid is specifically designed to be sterically hindering. This bulkiness significantly reduces the propensity of the peptide backbone to undergo intramolecular cyclization to form an aspartimide intermediate, especially in sequences known to be susceptible, such as Asp-Gly or Asp-Ser.[4][6][7] This application note provides detailed protocols and data for the effective use of Boc-D-Asp(OChx)-OH in automated SPPS.
Key Advantages of Boc-D-Asp(OChx)-OH
-
Minimization of Aspartimide Formation: The primary advantage of the cyclohexyl ester is the significant reduction of aspartimide-related side products, which can be challenging to separate from the desired peptide.[3][4]
-
Enhanced Peptide Stability: The incorporation of a D-aspartic acid residue can increase the peptide's resistance to enzymatic degradation by proteases.[1][2]
-
Compatibility with Boc Chemistry: Boc-D-Asp(OChx)-OH is fully compatible with standard Boc-SPPS protocols and automated peptide synthesizers.[5]
Data Presentation
While exact quantitative improvements can be sequence-dependent, the use of sterically hindered esters like cyclohexyl for the side-chain protection of aspartic acid is a well-established method for minimizing aspartimide formation. The following table provides a qualitative and comparative overview of aspartic acid derivatives in Boc-SPPS.
| Parameter | Boc-D-Asp(OBzl)-OH | Boc-D-Asp(OtBu)-OH | Boc-D-Asp(OChx)-OH |
| Primary Application | Standard Boc-SPPS | Standard Boc-SPPS | Boc-SPPS for sequences prone to aspartimide formation |
| Relative Rate of Aspartimide Formation | High | Moderate | Low[4][7] |
| Coupling Efficiency | Generally Good | Generally Good | Good, may require slightly longer coupling times in some cases |
| Deprotection Conditions | HF | HF | HF |
| Key Advantage | Widely used, historical standard | Common in Boc-SPPS | Significantly reduces aspartimide formation[4] |
| Key Disadvantage | High risk of aspartimide formation | Moderate risk of aspartimide formation | Higher cost compared to OBzl or OtBu derivatives |
Experimental Protocols
The following protocols are generalized for use on an automated peptide synthesizer and should be optimized for the specific instrument and peptide sequence.
Protocol 1: General Automated Boc-SPPS Cycle for Incorporation of Boc-D-Asp(OChx)-OH
This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).
1. Resin Swelling:
- Transfer the resin to the reaction vessel.
- Wash with Dichloromethane (DCM) for 1 minute.
- Swell the resin in DCM for 30 minutes.
- Wash with Dimethylformamide (DMF) (3 x 1 minute).
2. Boc Deprotection:
- Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 x 2 minutes.
- Treat the resin with 50% TFA in DCM for 1 x 20 minutes.
- Wash with DCM (3 x 1 minute).
- Wash with Isopropanol (IPA) (1 x 1 minute).
- Wash with DMF (3 x 1 minute).
3. Neutralization:
- Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
- Wash with DMF (3 x 1 minute).
4. Coupling of Boc-D-Asp(OChx)-OH:
- Dissolve Boc-D-Asp(OChx)-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
- Add DIEA (6 equivalents) to the amino acid solution to begin activation.
- Immediately transfer the activated amino acid solution to the reaction vessel.
- Couple for 60-120 minutes. The coupling time may need to be extended for this sterically hindered amino acid.
- Monitor coupling completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step is recommended.
5. Capping (Optional):
- If the coupling is incomplete after recoupling, cap any unreacted amino groups with an acetylating agent (e.g., a solution of acetic anhydride and DIEA in DMF) to prevent the formation of deletion peptides.
6. Washing:
- Wash with DMF (3 x 1 minute).
- Wash with DCM (3 x 1 minute).
This cycle is repeated for each amino acid in the sequence.
Protocol 2: Cleavage and Final Deprotection
1. Resin Preparation:
- After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is HF:anisole (9:1, v/v). Scavengers are added to protect sensitive residues.
3. Cleavage Reaction:
- Cool the reaction vessel containing the dried peptide-resin in an ice bath.
- Carefully add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Stir the mixture at 0°C for 1-2 hours.
4. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether two to three times.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Automated Boc-SPPS Workflow
Caption: Automated Boc-SPPS cycle for peptide elongation.
Signaling Pathway Involving D-Aspartate
Peptides containing D-aspartic acid can be designed to interact with various biological targets. D-aspartate itself has been shown to act as a signaling molecule, particularly in neuroendocrine systems, where it can stimulate the release of hormones such as testosterone.[8][9][10][11][12] This often involves the activation of N-methyl-D-aspartate (NMDA) receptors and subsequent downstream signaling cascades.
Caption: D-Aspartate signaling pathway in testosterone synthesis.
Conclusion
Boc-D-Asp(OChx)-OH is an invaluable reagent for the automated solid-phase synthesis of peptides, particularly for sequences susceptible to aspartimide formation. Its use, combined with optimized automated synthesis protocols, allows for the efficient and reliable production of D-amino acid-containing peptides. These peptides, with their enhanced stability, are crucial for the development of novel therapeutics. The provided protocols and data serve as a comprehensive guide for researchers to effectively incorporate this important building block into their peptide synthesis workflows.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.co.jp [peptide.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs ‡ [mdpi.com]
- 8. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms Elicited by d-Aspartate in Leydig Cells and Spermatogonia [mdpi.com]
- 10. D-Aspartic Acid Supplement [biosyn.com]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HF Cleavage of Peptides Containing Asp(OcHex) Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cleavage of peptides from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF), with a specific focus on peptides containing the Asp(OcHex) (aspartic acid β-cyclohexyl ester) residue. The use of the cyclohexyl ester protecting group for aspartic acid is a key strategy in Boc-based solid-phase peptide synthesis (SPPS) to minimize the formation of aspartimide side products, a common issue, particularly during acid-catalyzed cleavage.
Introduction to Asp(OcHex) in Peptide Synthesis
Aspartimide formation is a significant side reaction during peptide synthesis, leading to impurities that are often difficult to separate from the target peptide. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. In Boc-SPPS, the final cleavage and deprotection step is typically performed with strong acids like HF. While effective, these conditions can promote aspartimide formation.
The use of the cyclohexyl ester as a protecting group for the β-carboxyl group of aspartic acid, Asp(OcHex), offers a significant advantage over the more traditional benzyl ester (OBzl). The bulkier cyclohexyl group sterically hinders the intramolecular cyclization, thereby reducing the rate of aspartimide formation under acidic conditions.[1]
Quantitative Comparison of Asp(OcHex) and Asp(OBzl)
Studies have demonstrated the superiority of Asp(OcHex) in minimizing aspartimide formation during HF cleavage. The following table summarizes the comparative data on the rate of aspartimide formation for a model tetrapeptide.
| Protecting Group | Cleavage Condition | Temperature | Rate Constant (s⁻¹) | Aspartimide Formation |
| Asp(OBzl) | HF:anisole (9:1, v/v) | 0°C | 73.6 x 10⁻⁶ | ~3 times higher than OcHex |
| Asp(OcHex) | HF:anisole (9:1, v/v) | 0°C | Significantly lower | < 2% under standard conditions |
| Asp(OBzl) | HF:anisole (9:1, v/v) | -15°C | 6.2 x 10⁻⁶ | ~3 times higher than OcHex |
Data sourced from studies on the model tetrapeptide Glu-Asp-Gly-Thr.[1]
Recommended Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical to prevent side reactions caused by reactive carbocations generated during HF cleavage. For peptides containing Asp(OcHex) and other sensitive residues, the following scavenger mixtures are recommended.
| Peptide Characteristics | Recommended Scavenger Cocktail | Ratio (v/v or v/v/v) |
| Standard peptides with Asp(OcHex) | HF:p-cresol | 9:1 |
| Peptides with multiple Asp(OcHex)/Glu(OcHex) | HF:p-cresol | 9:1 |
| Peptides with Asp(OcHex) and Cys(Meb) | HF:p-cresol:p-thiocresol | 18:1:1 |
| Peptides with Asp(OcHex) and Trp(For) | HF:DMS:p-cresol:p-thiocresol | 25:65:7.5:2.5 |
Experimental Workflow
The following diagram illustrates the key stages of the HF cleavage protocol for peptides containing Asp(OcHex) residues.
References
Coupling Efficiency of Boc-D-Asp(OChx)-OH: A Comparative Guide to Reagent Selection and Optimized Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The successful incorporation of Boc-D-Asp(OChx)-OH into peptide sequences is critical for the synthesis of peptides with modified properties. The cyclohexyl (OChx) ester protecting group on the side chain of aspartic acid is instrumental in minimizing the formation of aspartimide, a common side reaction in peptide synthesis, particularly when using the Boc/Bzl strategy. Historically, Boc-based Solid Phase Peptide Synthesis (SPPS) with Asp(OcHex) side-chain protection has been shown to result in minimal aspartimide formation, especially when coupled with in situ neutralization protocols.[1] The choice of coupling reagent, however, remains a pivotal factor in achieving high coupling efficiency, minimizing racemization, and ensuring the overall purity of the final peptide.
This document provides a comparative analysis of common coupling reagents for the incorporation of Boc-D-Asp(OChx)-OH, complete with detailed experimental protocols and a summary of expected performance.
Key Considerations for Reagent Selection:
-
Reactivity and Speed: For sterically hindered amino acids, highly reactive coupling reagents are often preferred to ensure complete and rapid amide bond formation. Uronium/aminium salts like HATU and HBTU are known for their high reactivity and fast kinetics.[2][3]
-
Racemization Suppression: Minimizing racemization is crucial to maintain the stereochemical integrity of the peptide. The addition of additives like 1-hydroxybenzotriazole (HOBt) or the use of reagents that incorporate racemization-suppressing moieties (e.g., HATU) is standard practice.[4]
-
Side Reactions: Beyond aspartimide formation, other side reactions such as the guanidinylation of the N-terminus can occur with uronium/aminium reagents if used in excess.[2] Careful control of stoichiometry is therefore essential.
-
Byproduct Removal: The solubility of byproducts can be a consideration, particularly in solid-phase synthesis. For instance, the urea byproduct of diisopropylcarbodiimide (DIC) is more soluble and easier to wash away than that of dicyclohexylcarbodiimide (DCC).[4]
Comparative Performance of Coupling Reagents
While a direct quantitative comparison for Boc-D-Asp(OChx)-OH is not extensively available in a single source, the following table summarizes the expected performance of common coupling reagents based on data from sterically hindered and other challenging amino acid couplings.
| Coupling Reagent/Method | Reagent Class | Relative Speed | Coupling Efficiency (Yield) | Purity | Risk of Racemization | Key Considerations |
| HATU/DIPEA | Uronium/Aminium Salt | Very Fast | >99% | Very High | Very Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][3] |
| HBTU/DIPEA | Uronium/Aminium Salt | Fast | 98-99% | High | Low | A widely used and cost-effective alternative to HATU.[2][3] |
| DIC/HOBt | Carbodiimide | Moderate | 95-98% | Good | Low | A classic and cost-effective method; the addition of HOBt is crucial to suppress racemization.[2][4] |
| PyBOP/DIPEA | Phosphonium Salt | Fast | 98-99% | High | Low | Effective for many sterically hindered amino acids. |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are generalized protocols for the coupling of Boc-D-Asp(OChx)-OH to a resin-bound peptide amine in a manual Boc-SPPS workflow. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
Materials:
-
Boc-D-Asp(OChx)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM (1 x 1 minute followed by 1 x 20 minutes).
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5x).
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Asp(OChx)-OH (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, a second coupling may be necessary.
-
Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: Coupling using HBTU
A robust and widely used protocol suitable for most standard couplings.
Materials:
-
Boc-D-Asp(OChx)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from the HATU protocol.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Asp(OChx)-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 from the HATU protocol.
Protocol 3: Coupling using DIC/HOBt
A cost-effective method with low risk of racemization.
Materials:
-
Boc-D-Asp(OChx)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF
-
DCM
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from the HATU protocol.
-
Coupling:
-
Suspend the neutralized resin in DCM (10 mL per gram of resin).
-
In a separate vessel, dissolve Boc-D-Asp(OChx)-OH (5.0 eq.) and HOBt (5.5 eq.) in a minimal volume of DMF.
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add DIC (5.5 eq.) to the mixture.
-
Shake the mixture at room temperature under an inert gas for 2-6 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction using the ninhydrin test.
-
If the test is not negative within four hours, consider a recoupling.
-
Once complete, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.[4]
-
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between the components, the following diagrams have been generated.
Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.
Caption: Logical considerations for selecting a coupling reagent.
References
Application Notes and Protocols for Boc-D-Asp(OChx)-OH in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopeptides are a critical class of biomolecules, playing vital roles in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction. The chemical synthesis of glycopeptides is a cornerstone of glycobiology research and drug development, enabling access to homogeneous materials for structural and functional studies. A significant challenge in the synthesis of glycopeptides, particularly those containing aspartic acid, is the formation of aspartimide-related impurities. This side reaction, prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), leads to a mixture of α- and β-peptides and racemization, complicating purification and reducing yields.
The use of Boc-D-Asp(OChx)-OH in tert-butyloxycarbonyl (Boc) based SPPS offers a robust strategy to mitigate aspartimide formation. The cyclohexyl (Chx) ester protecting group on the β-carboxyl function of aspartic acid provides steric hindrance that disfavors the intramolecular cyclization leading to aspartimide. This application note provides detailed protocols and data for the application of Boc-D-Asp(OChx)-OH in the synthesis of glycopeptides.
Advantages of Boc-D-Asp(OChx)-OH in Glycopeptide Synthesis
The primary advantage of employing Boc-D-Asp(OChx)-OH lies in the significant reduction of aspartimide formation during peptide chain elongation. Historically, Boc-based SPPS has demonstrated minimal aspartimide formation, largely attributed to the use of side-chain protections like cyclohexyl esters, especially when coupled with in situ neutralization protocols.[1]
Key benefits include:
-
Minimization of Aspartimide Formation: The bulky cyclohexyl group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the key step in aspartimide formation.
-
Improved Purity of Crude Product: By suppressing a major side reaction, the purity of the crude peptide is enhanced, simplifying subsequent purification steps.
-
Enhanced Yields: Reduction in byproduct formation leads to higher yields of the desired glycopeptide.
-
Compatibility with Boc-SPPS: Seamlessly integrates into established Boc-SPPS workflows.
Experimental Protocols
This section details the methodologies for the solid-phase synthesis of a model glycopeptide utilizing Boc-D-Asp(OChx)-OH. The protocols cover resin preparation, iterative cycles of deprotection, coupling, and final cleavage and deprotection.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Boc-D-Asp(OChx)-OH | Various | Peptide synthesis grade |
| Other Boc-protected Amino Acids | Various | Peptide synthesis grade |
| Glycosylated Asparagine Building Block | Various | e.g., Fmoc-Asn(Ac3GlcNAc)-OH |
| Merrifield Resin (or other suitable Boc-resin) | Various | 100-200 mesh, 1% DVB |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent grade |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Reagent grade |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Various | Peptide synthesis grade |
| Anhydrous Hydrogen Fluoride (HF) | Airgas | Anhydrous |
| Anisole, p-Cresol | Sigma-Aldrich | Reagent grade |
| Diethyl ether | Sigma-Aldrich | Anhydrous |
Protocol 1: Solid-Phase Glycopeptide Synthesis using Boc-D-Asp(OChx)-OH
This protocol outlines the manual synthesis of a model glycopeptide on a 0.1 mmol scale.
1. Resin Preparation:
- Swell 0.2 g of Merrifield resin (or a suitable resin for the C-terminal acid) in DCM for 1 hour in a reaction vessel.
- Wash the resin with DCM (3 x 10 mL).
2. Attachment of the First Amino Acid:
- Couple the C-terminal amino acid to the resin using standard Boc-SPPS procedures (e.g., cesium salt method).
3. Peptide Chain Elongation (Iterative Cycles):
4. Final Cleavage and Deprotection (HF Cleavage):
- Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
- Dry the peptide-resin thoroughly under high vacuum.
- Place the dried peptide-resin in the reaction vessel of the HF apparatus.
- Add scavengers (e.g., a mixture of anisole and p-cresol) to the resin.
- Cool the reaction vessel to -78 °C (dry ice/acetone bath).
- Condense anhydrous HF into the reaction vessel.
- Allow the reaction to stir at 0 °C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
- The remaining residue contains the crude glycopeptide.
5. Purification:
- Precipitate the crude glycopeptide with cold diethyl ether.
- Wash the precipitate several times with cold diethyl ether to remove scavengers.
- Dissolve the crude product in a suitable aqueous buffer (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary
The following table provides representative data for a typical Boc-SPPS cycle. Actual results may vary depending on the specific sequence and coupling conditions.
| Parameter | Typical Value/Range | Notes |
| Amino Acid Equivalents | 4 eq. | Relative to resin loading. |
| Coupling Reagent (HBTU) | 3.8 eq. | |
| Base (DIEA) Equivalents | 8 eq. | For in situ neutralization. |
| Coupling Time | 1-2 hours | Can be extended for difficult couplings. |
| Deprotection Time | 2 + 20 minutes | With 50% TFA in DCM. |
| Expected Yield (crude) | > 70% | Highly sequence-dependent. |
| Expected Purity (crude) | 50-80% | Dependent on sequence and success of side-reaction suppression. Use of Asp(OChx) improves purity. |
Visualizations
Workflow for Glycopeptide Synthesis using Boc-D-Asp(OChx)-OH
Caption: Workflow for Boc-SPPS of glycopeptides using Boc-D-Asp(OChx)-OH.
Mechanism of Aspartimide Formation and Prevention
Caption: Aspartimide formation and its prevention by the cyclohexyl protecting group.
Conclusion
The use of Boc-D-Asp(OChx)-OH in solid-phase peptide synthesis is a highly effective strategy for the preparation of glycopeptides, particularly for sequences prone to aspartimide formation. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field. By leveraging the steric bulk of the cyclohexyl protecting group, cleaner crude products and higher overall yields of the target glycopeptide can be achieved, facilitating the advancement of glycobiology research and the development of novel glycopeptide-based therapeutics.
References
Application Notes and Protocols for Boc-D-Asp(OChx)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted peptide synthesis (MAPS) has become an indispensable tool for accelerating the production of peptides by significantly reducing reaction times for both deprotection and coupling steps.[1][2][3] This technology is particularly advantageous for the incorporation of sterically hindered amino acids.[4] However, the elevated temperatures used in MAPS can also exacerbate common side reactions, such as racemization and aspartimide formation.[5][6][7] The choice of protecting group for trifunctional amino acids is therefore critical to ensure the synthesis of high-purity peptides.
This document provides detailed application notes and protocols for the use of Boc-D-Asp(OChx)-OH , N-α-tert-butyloxycarbonyl-D-aspartic acid β-cyclohexyl ester, in microwave-assisted solid-phase peptide synthesis (SPPS). The cyclohexyl (Chx) ester protecting group on the β-carboxyl group of aspartic acid offers significant advantages in minimizing aspartimide formation, a notorious side reaction, especially under the thermal and basic conditions often employed in SPPS.
Advantages of the Cyclohexyl (OChx) Protecting Group
The primary advantage of using a cyclohexyl ester to protect the side chain of aspartic acid is the significant reduction in the formation of aspartimide.[8] Aspartimide formation occurs when the peptide backbone nitrogen attacks the side-chain ester, forming a five-membered succinimide ring. This can lead to a mixture of α- and β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue.[9]
Studies have shown that the bulky and electron-donating nature of the cyclohexyl group sterically hinders this intramolecular cyclization. In a comparative study, a tetrapeptide protected with a cyclohexyl ester showed a 170-fold reduction in aspartimide formation compared to its benzyl ester counterpart when treated with a tertiary amine.[8] While even bulkier protecting groups may offer enhanced protection at very high temperatures, the cyclohexyl group provides a robust and widely used strategy for suppressing this side reaction under typical MAPS conditions.[10]
Data Presentation: Comparison of Aspartic Acid Side-Chain Protecting Groups
The following table summarizes the relative stability of common aspartic acid β-ester protecting groups concerning aspartimide formation, collated from literature data.
| Protecting Group | Chemical Structure | Relative Rate of Aspartimide Formation | Key Characteristics & Citations |
| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate | Standard protecting group in Fmoc chemistry; susceptible to aspartimide formation, especially in Asp-Gly sequences.[9] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | High | Prone to significant aspartimide formation, particularly under basic conditions.[8] |
| Cyclohexyl (Chx) | -C₆H₁₁ | Very Low | Significantly reduces aspartimide formation due to steric hindrance; highly effective in both Boc and Fmoc chemistries.[8][11] |
| 2,4-dimethyl-3-pentyl | -CH(CH(CH₃)₂)₂ | Extremely Low | Offers excellent protection even at elevated temperatures due to significant steric bulk.[10] |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-D-Asp(OChx)-OH in a peptide sequence using an automated microwave peptide synthesizer. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: General Microwave-Assisted Boc-SPPS Cycle
This protocol outlines a standard cycle for deprotection and coupling.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., PAM, MBHA) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Apply microwave energy to heat the reaction to 40°C for 1-2 minutes.
-
Drain the deprotection solution.
-
Perform a second deprotection step under the same conditions to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Neutralization:
-
Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin and mix for 1-2 minutes at room temperature.
-
Drain the neutralization solution and wash with DMF.
4. Amino Acid Coupling (Boc-D-Asp(OChx)-OH):
-
Activation: In a separate vial, prepare a 0.5 M solution of the coupling reagent (e.g., HBTU, HATU) and a 1 M solution of DIEA in DMF. In another vial, prepare a 0.5 M solution of Boc-D-Asp(OChx)-OH in DMF.
-
Transfer the amino acid solution, activator solution, and base to the reaction vessel containing the resin. A typical excess is 4-5 equivalents of amino acid and coupling reagents.
-
Coupling: Apply microwave energy to heat the reaction to 60-75°C for 5-10 minutes.
-
Drain the coupling solution.
-
Wash the resin with DMF to prepare for the next cycle.
5. Peptide Cleavage and Deprotection:
-
After synthesis completion, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with an appropriate cleavage cocktail, such as hydrofluoric acid (HF) with a scavenger like anisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
The cleavage reaction is typically performed at 0°C for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Quantitative Data from a Typical Microwave Synthesis Cycle
The following table provides expected parameters for a single deprotection and coupling cycle in a microwave peptide synthesizer.
| Parameter | Deprotection | Coupling |
| Reagents | 50% TFA in DCM | Boc-AA (4-5 eq.), HBTU/HATU (4-5 eq.), DIEA (8-10 eq.) |
| Solvent | DCM/DMF | DMF or NMP |
| Temperature | 40°C | 60-75°C |
| Microwave Power | 20-40 W | 25-50 W |
| Hold Time | 1-2 min | 5-10 min |
| Expected Efficiency | >99% | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for microwave-assisted Boc-SPPS.
Logical Relationship: Aspartimide Formation
Caption: Factors influencing aspartimide formation and its mitigation.
Conclusion
The use of Boc-D-Asp(OChx)-OH in microwave-assisted peptide synthesis provides a robust strategy for the efficient incorporation of D-aspartic acid while minimizing the risk of aspartimide formation. The steric bulk of the cyclohexyl protecting group effectively shields the side-chain carboxyl group from intramolecular attack, even at the elevated temperatures characteristic of MAPS. By combining the speed of microwave synthesis with the protective advantages of the OChx group, researchers can achieve higher purity crude peptides, simplifying subsequent purification and improving overall yields. The protocols and data presented herein offer a solid foundation for the successful application of this valuable amino acid derivative in the synthesis of complex and challenging peptides.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPPS Technology [cem.com]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Conditions for Boc-D-Asp(OcHex)-OH
Welcome to the technical support center for the optimization of coupling reactions involving Boc-D-Asp(OcHex)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this important amino acid derivative into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the cyclohexyl (OcHex) ester protecting group for Aspartic Acid in Boc-SPPS?
A1: The primary advantage of the cyclohexyl (OcHex) ester is its ability to significantly suppress the formation of aspartimide, a common and troublesome side reaction.[1][2] Aspartimide formation occurs when the peptide backbone nitrogen attacks the side-chain ester, creating a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and chain termination. The steric bulk of the cyclohexyl group hinders this intramolecular cyclization, preserving the integrity of the peptide backbone.[1][2][3]
Q2: Despite the OcHex protection, what challenges can still arise when coupling this compound?
A2: While the OcHex group is excellent for preventing aspartimide formation, challenges related to steric hindrance can still occur. The bulky Boc group combined with the cyclohexyl ester side chain can slow down the coupling kinetics, potentially leading to incomplete reactions. This requires the use of highly efficient coupling reagents and optimized reaction conditions to ensure complete acylation of the N-terminal amine.[4][5]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids, uronium/aminium salt-based reagents are highly recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices as they offer high reactivity and fast reaction kinetics.[4][5][6] Carbodiimide reagents such as DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure are also effective and can help suppress racemization.[6][7][8]
Q4: How can I monitor the efficiency of the coupling reaction?
A4: The most common method for monitoring coupling efficiency in real-time during SPPS is the qualitative ninhydrin (Kaiser) test.[5][9][10] This test detects the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete, while a positive result (blue/purple beads) signifies that unreacted amines remain and the coupling is incomplete.[9]
Q5: What should I do if the ninhydrin test is positive after the initial coupling attempt?
A5: If the ninhydrin test is positive, the recommended course of action is to perform a "double coupling."[5][10] This involves washing the resin to remove the old reagent solution and then repeating the coupling step with a fresh preparation of activated this compound. If the test remains positive after a second coupling, capping the unreacted amines with a reagent like acetic anhydride is advised to prevent the formation of deletion sequences in the final peptide product.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Issue | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Positive ninhydrin (Kaiser) test after coupling.- Presence of deletion sequences in final mass spectrum (Mass - Expected AA). | Steric Hindrance: The bulky Boc and OcHex groups are slowing the reaction.[4][5] | - Switch to a more powerful coupling reagent: Use HATU or HBTU for activation.[5]- Perform a double coupling: Repeat the coupling step with fresh reagents.[10]- Increase reaction time: Extend coupling from 1-2 hours to 4 hours or overnight.[10] |
| Poor Reagent Quality: Coupling reagents or the amino acid may have degraded. | - Use fresh, high-quality reagents and store them under appropriate anhydrous conditions.[5] | ||
| Inadequate Resin Swelling: The resin is not sufficiently swollen, limiting access to reactive sites. | - Ensure the resin is fully swollen in the reaction solvent (e.g., DMF) for at least 30 minutes before starting the synthesis.[5] | ||
| Presence of Side Products | - Multiple peaks in the HPLC chromatogram.- Unexpected masses in the mass spectrum. | Aspartimide Formation (Reduced but still possible): Although suppressed by OcHex, this can occur under harsh or prolonged basic/acidic conditions.[2][11] | - Use HOBt as an additive: If using a carbodiimide like DIC, the addition of HOBt can further suppress aspartimide formation.[1]- Avoid prolonged exposure to base: Use in situ neutralization protocols where the base is added along with the activated amino acid.[2] |
| Guanidinylation of N-terminus: Excess uronium/aminium reagent (HATU/HBTU) can react with the free amine. | - Pre-activate the amino acid: Mix the amino acid and coupling reagent for a few minutes before adding to the resin.[2]- Avoid using a large excess of the coupling reagent: Use stoichiometric amounts relative to the amino acid.[6] | ||
| Racemization | - Presence of diastereomeric impurities in the final product. | Over-activation or prolonged activation: The activated amino acid can form an oxazolone intermediate, which is prone to racemization.[8][12] | - Use an additive: The addition of HOBt or OxymaPure with carbodiimides minimizes racemization.[6]- Avoid high temperatures: Perform couplings at room temperature unless necessary.[9]- Limit pre-activation time: Keep the pre-activation time to a minimum (2-5 minutes) before adding the mixture to the resin.[4] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU / HBTU | Uronium/Aminium Salt | - Highly reactive and fast.- Excellent for sterically hindered couplings.[4][6]- Low racemization when used correctly. | - More expensive.- Can cause guanidinylation of the N-terminus if used in excess.[6] |
| DIC / HOBt | Carbodiimide + Additive | - Cost-effective.- HOBt additive suppresses racemization and side reactions like dehydration of Asn/Gln.[4][6][7]- Forms a soluble urea byproduct (DIU).[6] | - Slower reaction kinetics compared to HATU/HBTU.- May be less efficient for very difficult couplings. |
| DCC / HOBt | Carbodiimide + Additive | - Very cost-effective and widely used in solution-phase.[4] | - Forms an insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS as it clogs resin filters.[7] |
Table 2: Recommended Standard Coupling Conditions
| Parameter | Recommendation | Rationale |
| Solvent | DMF (N,N-Dimethylformamide) | Excellent swelling agent for polystyrene resins and effectively dissolves reagents.[7] |
| Equivalents of Amino Acid | 3.0 - 4.0 eq. | Ensures a sufficient concentration gradient to drive the reaction to completion.[10] |
| Equivalents of Coupling Reagent | 2.9 - 3.9 eq. (slightly less than AA) | Provides efficient activation without excessive waste or side reactions. |
| Equivalents of Base (DIPEA) | 6.0 - 8.0 eq. | Neutralizes the protonated N-terminus and facilitates the coupling reaction.[10] |
| Reaction Time | 1 - 4 hours | Adequate time for coupling a sterically hindered residue. Monitor with ninhydrin test.[4][10] |
| Temperature | Room Temperature (~25 °C) | Provides a balance of sufficient reaction rate while minimizing potential side reactions like racemization.[9] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol outlines a standard procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1 x 1 min, then 1 x 20 min).
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[4]
-
Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min) to neutralize the trifluoroacetate salt. Wash again with DMF (5x).[4]
-
Pre-activation and Coupling:
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash them, and perform a ninhydrin (Kaiser) test to check for completion.[10]
-
Final Wash: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Ninhydrin (Kaiser) Test
-
Sample Preparation: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.
-
Washing: Wash the beads twice with ethanol to remove residual DMF.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
5% (w/v) ninhydrin in ethanol.
-
80% (w/v) phenol in ethanol.
-
2% (v/v) of 0.001M aqueous KCN in pyridine.[9]
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless solution with pale yellow beads.[9]
-
Protocol 3: Double Coupling Procedure
-
Follow steps 1-6 of the standard coupling protocol.
-
Perform a ninhydrin test. If the result is positive, proceed.
-
Wash: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts from the first attempt.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 5 of the standard protocol.
-
Reaction: Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
Final Monitoring: Perform a final ninhydrin test to confirm completion. If the test is now negative, wash the resin and proceed to the next synthesis step. If it remains positive, consider capping.
Protocol 4: Capping of Unreacted Amines
-
Wash: After the final unsuccessful coupling attempt, wash the peptide-resin with DMF (3x).
-
Capping Solution: Prepare a capping solution, typically 20% acetic anhydride and 2% DIPEA in DMF.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any remaining free amines.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.[10]
Visualizations
Caption: Standard workflow for the coupling of this compound in SPPS.
Caption: Troubleshooting decision tree for an incomplete coupling reaction.
Caption: Simplified mechanism of aspartimide formation from an Asp residue.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
identifying and characterizing side products of Boc-d-asp(ochex)-oh
Welcome to the technical support center for Boc-D-Asp(OChx)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side products encountered during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the cyclohexyl (OChx) ester protecting group in Boc-D-Asp(OChx)-OH?
A1: The cyclohexyl ester serves as a bulky protecting group for the β-carboxyl side chain of the D-aspartic acid residue. Its primary function is to minimize the formation of aspartimide-related side products during peptide synthesis, particularly in sequences prone to this side reaction, such as Asp-Gly motifs.[1][2] The steric hindrance provided by the cyclohexyl group makes the intramolecular cyclization that leads to aspartimide formation less favorable.[3][4]
Q2: What is aspartimide formation, and why is it a concern?
A2: Aspartimide formation is a common side reaction in peptide synthesis involving an aspartic acid residue. It is an intramolecular cyclization where the nitrogen atom of the following amino acid's backbone amide attacks the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring.[1][3] This is problematic for several reasons:
-
Formation of Multiple Impurities: The aspartimide intermediate is unstable and can be opened by nucleophiles (like water or bases) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an isomer with the peptide backbone running through the side chain).[3][5]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization (racemization) during aspartimide formation, leading to a loss of stereochemical purity.[3][5]
-
Difficult Purification: These side products, particularly the β-aspartyl isomer, can be difficult to separate from the target peptide via chromatography due to similar properties, leading to lower yields and purity.[3]
Q3: Is Boc-D-Asp(OChx)-OH completely immune to aspartimide formation?
A3: While Boc-D-Asp(OChx)-OH is designed to significantly reduce aspartimide formation, it may not completely eliminate it, especially under harsh acidic conditions or elevated temperatures during cleavage from the resin.[1][4] Historically, Boc-based Solid Phase Peptide Synthesis (SPPS) with Asp(OcHex) protection has shown minimal aspartimide formation.[1][5] However, the use of strong acids like hydrogen fluoride (HF) in the final cleavage step can still promote acid-catalyzed aspartimide formation.[1][4]
Q4: Under what conditions can I expect an increase in aspartimide-related side products, even when using Boc-D-Asp(OChx)-OH?
A4: Factors that can increase the risk of aspartimide formation include:
-
Sequence Dependency: The peptide sequence itself plays a crucial role. Sequences where the aspartic acid is followed by a small, unhindered amino acid like Glycine (Asp-Gly) are particularly susceptible.[1][3] Other problematic motifs include Asp-Asn, Asp-Ser, and Asp-Arg.[3]
-
Elevated Temperatures: Higher temperatures during synthesis or cleavage can provide the energy needed to overcome the activation barrier for the cyclization reaction.[4]
-
Strongly Acidic Conditions: Prolonged exposure to strong acids during the final cleavage step can catalyze the formation of the aspartimide ring.[1][4]
Troubleshooting Guide
Issue: My final peptide product, synthesized using Boc-D-Asp(OChx)-OH, shows a cluster of peaks around the expected mass in Mass Spectrometry, and the HPLC purity is lower than expected.
This issue often points to the presence of aspartimide-related side products.
Step 1: Identification of Potential Side Products
The primary side products to consider are the aspartimide intermediate itself, the corresponding α- and β-aspartyl peptide isomers, and their epimers.
| Side Product | Mass Difference from Target Peptide | Key Characteristics |
| Aspartimide | -18 Da (loss of H₂O) | A cyclic intermediate; may be transient. |
| β-Aspartyl Peptide | 0 Da | Isomer of the target peptide. Often co-elutes or elutes very close to the target peptide in RP-HPLC.[3] |
| Epimers (D/L forms) | 0 Da | Diastereomers of the target and β-aspartyl peptides. May be separable by high-resolution HPLC. |
Step 2: Characterization Workflow
A systematic approach is necessary to confirm the identity of these impurities.
Caption: Workflow for identifying aspartimide-related side products.
Step 3: Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the target peptide from its isomers.
-
Methodology:
-
Dissolve the crude peptide in a suitable solvent (e.g., 5-10% Acetonitrile in water with 0.1% TFA).
-
Use a C18 reverse-phase column.
-
Employ a slow, shallow gradient of acetonitrile in water (both containing 0.1% TFA). A gradient of 0.5% or less per minute can improve the resolution of closely eluting peaks.
-
Monitor the elution profile at 214 nm and 280 nm. The target peptide and its isomers will have identical UV spectra but different retention times.
-
Mass Spectrometry (MS)
-
Objective: To confirm the mass of the parent peptide and detect the aspartimide intermediate.
-
Methodology:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra for each eluting peak.
-
Look for the expected [M+H]⁺ ion for the target peptide and its isomers.
-
Search for an ion corresponding to [M-18+H]⁺, which indicates the presence of the aspartimide intermediate.
-
Edman Degradation
-
Objective: To definitively identify the presence of a β-aspartyl linkage.
-
Methodology:
-
Isolate the suspected impurity peak using preparative HPLC.
-
Subject the isolated peptide to automated Edman degradation.
-
The sequencing will stop or yield a blank cycle at the β-aspartyl residue because the backbone is routed through the side chain, blocking the degradation chemistry.
-
Step 4: Prevention and Mitigation Strategies
If aspartimide-related impurities are confirmed, consider the following preventative measures for future syntheses:
-
Optimize Cleavage Conditions:
-
Temperature: Perform the final cleavage from the resin at a lower temperature (e.g., 0-4 °C) to reduce the rate of the acid-catalyzed cyclization.[4]
-
Time: Minimize the duration of exposure to strong acid to what is necessary for complete cleavage and deprotection.
-
-
Sequence Modification (if possible): If the peptide design allows, consider replacing the problematic Asp-Gly sequence with an alternative that is less prone to aspartimide formation.
-
Alternative Protecting Groups: For extremely difficult sequences where even Asp(OChx) is insufficient, more advanced strategies like backbone protection (e.g., using DMB-dipeptides) might be necessary, although this moves away from standard Boc chemistry.[6]
Signaling Pathway of Side Product Formation
The following diagram illustrates the chemical pathway leading to the formation of the primary side products from an aspartic acid residue.
Caption: Pathway of aspartimide formation and subsequent side products.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Technical Support Center: Analytical Methods for Detecting Aspartimide Byproducts
Welcome to the technical support center for the analysis of aspartimide and its related byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, troubleshooting, and quantifying these common impurities in peptide synthesis.
Section 1: Frequently Asked Questions (FAQs) about Aspartimide Formation
This section addresses fundamental questions regarding the formation and significance of aspartimide byproducts.
Q1: What is aspartimide formation and why is it a problem?
Aspartimide (Asi) formation is a common side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). It occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) or asparagine (Asn) residue, forming a five-membered succinimide ring. This process is typically catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine.
This side reaction is problematic for several reasons:
-
Product Heterogeneity: The aspartimide ring is unstable and can be opened by nucleophiles (like water or piperidine) to form a mixture of byproducts, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-epimers due to racemization. This results in a complex mixture that is difficult to purify.
-
Purification Challenges: Many of these byproducts, especially the β-aspartyl and D-aspartyl peptides, have the same mass and similar physicochemical properties to the target peptide. This makes their separation by standard reversed-phase HPLC extremely challenging, as they often co-elute.
-
Reduced Yields: The formation of these side products significantly lowers the yield of the desired peptide.
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (DKPs), causing termination of the peptide chain elongation.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid.
-
High-Risk Sequences: Sequences with Asp followed by a small, unhindered amino acid are most problematic. The Asp-Gly (D-G) motif is notoriously prone to this side reaction. Other susceptible sequences include Asp-Asn, Asp-Asp, Asp-Ser, and Asp-Ala.
-
Influencing Factors: Besides the primary sequence, other factors like solvent polarity, temperature, and the specific base used for Fmoc deprotection can significantly influence the extent of the reaction.
Q3: Can aspartimide formation occur under conditions other than Fmoc deprotection?
Yes, while most common during Fmoc-SPPS, aspartimide formation can also occur under other conditions, including:
-
During native chemical ligation (NCL), especially under forcing conditions of elevated pH and temperature.
-
During purification and storage, particularly if the peptide is exposed to non-optimal pH conditions.
-
Spontaneously at physiological pH, which is a known pathway for in vivo protein aging and in vitro instability of purified proteins.
Section 2: Troubleshooting Guide for Analytical Methods
This guide provides solutions to common problems encountered during the analysis of aspartimide-related byproducts.
Q4: My HPLC chromatogram shows a broad or tailing peak for my target peptide. What is the cause?
Peak broadening or tailing can indicate on-column degradation or unresolved impurities.
-
Possible Cause 1: On-column Degradation. The mobile phase conditions, particularly pH, can promote the conversion of the aspartimide intermediate into its various isomers during the HPLC run. This creates a mixture of closely eluting species, resulting in a poorly defined peak.
-
Troubleshooting Step: Optimize the mobile phase pH. Using a low pH (e.g., 2-3) with an additive like trifluoroacetic acid (TFA) can help suppress further degradation and minimize interactions with the stationary phase that cause tailing.
-
Possible Cause 2: Co-eluting Impurities. The primary issue with aspartimide-related byproducts is that they are structurally very similar to the parent peptide and often co-elute, leading to broad or asymmetric peaks.
-
Troubleshooting Step: Improve chromatographic resolution. Try using a shallower gradient, a different stationary phase (e.g., one with a different chemistry or particle size), or adjusting the temperature.
Q5: I suspect aspartimide formation, but I don't see a peak with the expected mass loss of -18 Da in my LC-MS. Why?
There are two primary reasons for this observation:
-
Aspartimide is an Unstable Intermediate: The aspartimide itself is often a transient species. It can rapidly hydrolyze back to aspartyl or isoaspartyl forms (a mass-neutral event) during the workup, purification, or even during the LC-MS analysis itself. Therefore, you are more likely to see the final hydrolysis products than the intermediate.
-
You are Detecting Mass-Neutral Isomers: The most common and difficult-to-detect byproducts are the α- and β-aspartyl peptides and their epimers, which are isomers of the parent peptide and have the exact same molecular weight. Standard mass spectrometry will not differentiate them from the target peptide.
Q6: How can I detect and quantify the mass-neutral isoaspartyl (β-aspartyl) byproduct?
Since isoaspartyl peptides have the same mass as the target, alternative methods are required for their detection.
-
High-Resolution HPLC: Sometimes, slight differences in hydrophobicity allow for partial or full separation with optimized, high-resolution HPLC methods (e.g., using long columns, shallow gradients, or UPLC systems). The isoaspartyl peptide typically elutes slightly earlier than the native aspartyl peptide.
-
Enzymatic Digestion: A reliable method involves digesting the peptide mixture with an endoproteinase that has specific cleavage requirements. For example, the enzyme Asp-N will cleave N-terminally to aspartic acid but not isoaspartic acid. Analyzing the digestion fragments by LC-MS can reveal the presence and location of the isomer.
-
NMR Spectroscopy: For definitive structural characterization, two-dimensional NMR analysis can distinguish between the different isomers, although this method is less routine for quantification.
-
Chiral HPLC: To resolve D- and L-isomers resulting from racemization, chiral chromatography is necessary.
Section 3: Experimental Protocols
This section provides standardized protocols for the analysis of aspartimide byproducts.
Protocol 1: General RP-HPLC Method for Aspartimide Screening
This protocol is designed for the initial screening and quantification of aspartimide and related byproducts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. Note: This gradient should be optimized based on the hydrophobicity of the target peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30-40°C. Elevated temperature can sometimes improve peak shape but may also accelerate on-column degradation.
-
Analysis:
-
Look for a peak with a mass loss of 18 Da relative to the target peptide (M-18), which corresponds to the aspartimide.
-
Be aware of peaks eluting very close to the main product peak, as these may be the isomeric byproducts.
-
Piperidide adducts will have a mass increase of +67 Da relative to the parent peptide after hydrolysis of the imide.
-
Technical Support Center: Strategies to Mitigate Aspartic Acid Racemization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization at aspartic acid (Asp) residues during their experiments, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a concern?
A1: Aspartic acid racemization is the non-enzymatic conversion of the naturally occurring L-aspartic acid residue into its D-enantiomer within a peptide or protein. This process can alter the three-dimensional structure of the molecule, potentially leading to a loss of biological activity, increased immunogenicity, or changes in stability. Therefore, controlling racemization is critical in the development of therapeutic peptides and proteins.
Q2: What is the primary mechanism of racemization at aspartic acid residues during peptide synthesis?
A2: The main pathway for racemization at Asp residues, especially during Fmoc-based solid-phase peptide synthesis (SPPS), is through the formation of a succinimide (also known as aspartimide) intermediate.[1] This five-membered ring structure is formed when the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl group of the aspartic acid. The alpha-carbon of the succinimide is highly susceptible to deprotonation and reprotonation, which can lead to inversion of its stereochemistry (racemization). Subsequent hydrolysis of the succinimide ring can yield a mixture of L- and D-aspartyl peptides, as well as L- and D-isoaspartyl (β-aspartyl) peptides.[2][3]
Q3: Which amino acid sequences are most prone to aspartimide formation and subsequent racemization?
A3: Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible to aspartimide formation. The Asp-Gly motif is known to be one of the most problematic sequences.[2][3] Other sequences of concern include Asp-Asn, Asp-Arg, Asp-Cys, and Asp-Thr.[2]
Q4: Can racemization occur under conditions other than peptide synthesis?
A4: Yes, racemization of aspartic acid can occur in vivo as a function of protein age and turnover. This process is a hallmark of the aging of long-lived proteins in tissues such as tooth dentin and the eye lens.[4] The rate of in vivo racemization is influenced by factors like temperature and the local protein conformation.[5][6]
Troubleshooting Guides
Issue 1: High levels of D-Asp detected in the final peptide product.
This is a common issue, particularly in Fmoc-based SPPS. The following troubleshooting steps can help identify and resolve the source of racemization.
Diagram of Troubleshooting Logic:
Caption: Troubleshooting workflow for high D-Asp levels.
Possible Causes and Solutions:
-
Aspartimide Formation During Fmoc Deprotection: The use of a strong base like piperidine to remove the Fmoc protecting group is a major cause of aspartimide formation.
-
Solution 1: Modify Deprotection Reagent: Add an acidic additive to the piperidine solution. For example, the addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the deprotection solution can significantly reduce aspartimide formation.[7][8] Alternatively, using a weaker base such as piperazine in place of piperidine has been shown to be effective.[8]
-
Solution 2: Use Backbone Protection: For particularly problematic sequences like Asp-Gly, utilize a dipeptide building block where the backbone amide nitrogen is protected, for instance, with a 2,4-dimethoxybenzyl (Dmb) group (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[6] This physically prevents the cyclization reaction that leads to aspartimide formation.[7]
-
Solution 3: Alternative Side-Chain Protecting Groups: Employing bulky ester protecting groups on the β-carboxyl of aspartic acid can sterically hinder aspartimide formation. While the standard tert-butyl (OtBu) ester offers some protection, more sterically demanding groups may provide better suppression.[8] Non-ester-based protecting groups, such as cyanosulfurylides, have been shown to completely suppress aspartimide formation.[9][10]
-
-
Racemization During Amino Acid Coupling: The activation of the carboxylic acid group of the incoming amino acid can lead to racemization, especially for residues like cysteine and histidine. While aspartic acid racemization is primarily linked to aspartimide formation, the coupling step can also contribute.
-
Solution 1: Add Racemization Suppressants: Incorporate additives like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure into the coupling reaction. These additives are known to minimize racemization.[2][11]
-
Solution 2: Optimize Coupling Reagents: Choose coupling reagents that are known for low racemization potential. While highly reactive reagents can be efficient, they may also increase the risk of epimerization.[7]
-
Solution 3: Control Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.[1]
-
Solution 4: Microwave-Assisted Synthesis: If using microwave-assisted SPPS, be aware that elevated temperatures can increase racemization. Lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for susceptible amino acids.[3][8]
-
-
Alternative Synthetic Strategies:
-
Boc Chemistry: Consider using tert-butyloxycarbonyl (Boc) chemistry for SPPS. Since Boc deprotection is performed under acidic conditions, the base-catalyzed formation of aspartimide is avoided.[7]
-
Alternative Nα-Protecting Groups: Employing Nα-protecting groups that are cleaved under non-basic conditions, such as p-nitrobenzyloxycarbonyl (pNZ), can also prevent aspartimide formation.[2]
-
Issue 2: Difficulty in quantifying the extent of racemization.
Accurate quantification of D-Asp is crucial for process optimization and quality control.
Possible Causes and Solutions:
-
Inadequate Analytical Method: The chosen analytical method may lack the resolution or sensitivity to accurately determine the D/L ratio.
-
Solution: Employ Chiral Chromatography: The most reliable methods for quantifying amino acid enantiomers involve chiral chromatography. Gas chromatography-mass spectrometry (GC-MS) with a chiral column is a widely used and sensitive technique.[11] High-performance liquid chromatography (HPLC) with a chiral column or using chiral derivatizing agents followed by separation on a standard reversed-phase column are also effective methods.[4]
-
-
Interference from Isoaspartate: The formation of isoaspartate, a common side product of aspartimide hydrolysis, can complicate the analysis.
-
Solution: Use a Method that Separates all Isomers: Analytical methods like capillary electrophoresis or specialized HPLC protocols can be developed to separate all four potential isomers: L-α-Asp, D-α-Asp, L-β-Asp (L-isoaspartate), and D-β-Asp (D-isoaspartate).
-
Quantitative Data on Racemization Suppression Strategies
The following table summarizes the effectiveness of various strategies in reducing aspartimide formation and subsequent racemization.
| Strategy | Method | Quantitative Outcome | Reference(s) |
| Modified Deprotection | Addition of 1 M Oxyma Pure to 20% piperidine in DMF for an Asp(OtBu)-Gly containing peptide. | Reduced aspartimide-related impurities from 44% to 15%. | [12] |
| Backbone Protection | Use of Fmoc-Asp(OBno)-OH in the synthesis of (Gly²)-GLP-2 (a 33-mer). | Crude product contained negligible aspartimide-related impurities, increasing the target peptide content by 25% compared to Fmoc-Asp(OtBu)-OH. | [8] |
| Alternative Chemistry | DNPBS SPPS for the synthesis of peptide CGHSF. | No obvious α-C racemization was observed when using DNPBS-protected amino acids with an appropriate coupling reagent. | |
| Microwave-Assisted SPPS | Lowering the microwave coupling temperature for Cys and His from 80°C to 50°C. | Limited racemization of these susceptible amino acids. | [3][8] |
Experimental Protocols
Protocol 1: Use of Dmb-Protected Dipeptides in Fmoc SPPS
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide to prevent aspartimide formation at an Asp-Gly motif.
Diagram of Dmb-Dipeptide Incorporation Workflow:
Caption: Workflow for incorporating a Dmb-dipeptide in SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
-
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been deprotected to expose the N-terminal amine and has been thoroughly washed.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., 2 equivalents relative to resin loading), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated dipeptide solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.[1] The extended coupling time is necessary due to the steric hindrance of the Dmb group.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation of Synthesis: Proceed with the standard Fmoc SPPS cycles for the subsequent amino acids. The Dmb group will be removed during the final TFA cleavage step.[1]
Protocol 2: Analysis of Aspartic Acid Racemization by GC-MS
This protocol outlines the general steps for determining the D/L ratio of aspartic acid in a peptide sample.
Diagram of GC-MS Analysis Workflow:
Caption: General workflow for GC-MS analysis of Asp racemization.
Materials:
-
Peptide sample
-
6 M HCl
-
Derivatization reagent (e.g., pentafluoropropyl chloroformate)
-
Organic solvent (e.g., isopropanol)
-
GC-MS system equipped with a chiral capillary column (e.g., Chirasil-Val)
Procedure:
-
Acid Hydrolysis: a. Place the peptide sample in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum or an inert atmosphere. d. Heat at approximately 110°C for 20-24 hours to completely hydrolyze the peptide bonds.
-
Sample Preparation: a. After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. b. Re-dissolve the amino acid residue in a suitable solvent.
-
Derivatization: a. The free amino acids must be derivatized to make them volatile for GC analysis. This is a critical step and the specific protocol will depend on the chosen derivatization agent. b. A common approach is a two-step derivatization: i. Esterification of the carboxyl group (e.g., with isopropanol/HCl). ii. Acylation of the amino group (e.g., with pentafluoropropionic anhydride).
-
GC-MS Analysis: a. Inject the derivatized sample onto the GC-MS system. b. Use a chiral capillary column designed for amino acid enantiomer separation. c. The GC temperature program should be optimized to achieve baseline separation of the D- and L-aspartic acid derivative peaks. d. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[3]
-
Quantification: a. Identify the peaks corresponding to the D- and L-aspartic acid derivatives based on their retention times, which should be established using standards. b. Integrate the peak areas for both enantiomers. c. Calculate the D/L ratio. For accurate quantification, a calibration curve using standards with known D/L ratios should be prepared.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
impact of scavengers on the stability of the OcHex group during cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the O-cyclohexyl (OcHex) protecting group in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the O-cyclohexyl (OcHex) group and what is it used for?
The O-cyclohexyl (OcHex) group is a protecting group used in peptide synthesis to protect the hydroxyl functional groups of serine (Ser) and threonine (Thr) residues, as well as the carboxyl side chains of aspartic acid (Asp) and glutamic acid (Glu).[1]
Q2: Under what conditions is the OcHex group stable?
The OcHex group is notably stable under a variety of conditions commonly used in peptide synthesis. It is resistant to both acidic and basic treatments, including trifluoroacetic acid (TFA) and 20% piperidine in dimethylformamide (DMF).[1] It is also stable to catalytic hydrogenation over a palladium-charcoal catalyst.[1]
Q3: How is the OcHex group typically cleaved?
The OcHex group is removed under strong acidic conditions. A common method is treatment with 1 M trifluoromethanesulfonic acid (TFMSA) and a scavenger, such as thioanisole, in TFA.[1] Anhydrous hydrogen fluoride (HF) is also an effective reagent for OcHex group cleavage.
Q4: Why are scavengers necessary during the cleavage of the OcHex group?
During the acidic cleavage of the OcHex group, a reactive cyclohexyl cation is generated. This cation can lead to undesired side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[2] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive cations, thereby minimizing side product formation.[2]
Q5: What are the most common scavengers used for OcHex group cleavage?
Thioanisole is a frequently used scavenger in conjunction with strong acids like TFMSA or HF for the deprotection of the OcHex group.[1] Other common scavengers used in strong acid cleavage cocktails that may be applicable include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and phenol.[3] The choice of scavenger depends on the specific amino acid sequence and the presence of other sensitive protecting groups.
Q6: Can the use of OcHex as a protecting group for aspartic acid reduce side reactions?
Yes, using a cyclohexyl ester to protect the side chain of aspartic acid has been shown to significantly reduce the formation of aspartimide, a common side product, compared to using a benzyl ester under both acidic and basic conditions.[4]
Troubleshooting Guides
Problem 1: Incomplete Cleavage of the OcHex Group
Symptoms:
-
HPLC analysis of the crude peptide shows a peak corresponding to the mass of the peptide with the OcHex group still attached.
-
Mass spectrometry data confirms the presence of the OcHex-protected peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The OcHex group requires strong acid for efficient removal. Ensure that the concentration of TFMSA or HF is adequate. For TFMSA, a 1 M solution in TFA is recommended.[1] For HF, follow standard cleavage protocols. |
| Inadequate Reaction Time | Cleavage of the OcHex group may be slower than for other protecting groups. Extend the cleavage reaction time. It is advisable to perform a time-course study (e.g., analyzing samples at 2, 4, and 6 hours) to determine the optimal cleavage time for your specific peptide. |
| Suboptimal Temperature | Most strong acid cleavages are performed at or below room temperature. For HF cleavage, the reaction is typically carried out at 0°C.[5] Ensure the reaction temperature is maintained within the optimal range. |
| Steric Hindrance | In long or aggregated peptide sequences, the cleavage reagents may have limited access to the OcHex-protected residue. Consider using a stronger cleavage cocktail or optimizing the swelling of the resin prior to cleavage. |
Problem 2: Side Product Formation During Cleavage
Symptoms:
-
HPLC analysis shows multiple unexpected peaks in the crude peptide profile.
-
Mass spectrometry reveals adducts corresponding to the addition of a cyclohexyl group (+82 Da) to sensitive amino acids.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Scavenging of Cyclohexyl Cations | The standard scavenger may be insufficient to trap all the generated cyclohexyl cations. Increase the concentration of the primary scavenger (e.g., thioanisole). Consider using a more robust scavenger cocktail containing a combination of scavengers like TIS, water, and EDT, depending on the peptide sequence.[3] |
| Presence of Highly Nucleophilic Residues | Peptides containing sensitive residues like Trp, Met, Cys, or Tyr are particularly prone to alkylation. For such peptides, the use of a comprehensive scavenger cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/EDT), is highly recommended to protect these residues.[3] |
| Oxidation of Sensitive Residues | Methionine and cysteine can be oxidized during cleavage. The inclusion of reducing scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) can help prevent oxidation.[3][6][7] |
Problem 3: Premature Cleavage of the OcHex Group
Symptoms:
-
Analysis of the peptide at an intermediate stage of synthesis shows partial or complete loss of the OcHex group.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Prolonged or Repeated Exposure to Acidic Conditions | Although stable to standard TFA deprotection of Boc groups, prolonged or repeated exposure to acidic conditions, especially in "difficult" sequences requiring extended deprotection times, might lead to some loss of the OcHex group. Minimize the duration of acid exposure during the synthesis. |
| Use of an Inappropriately Strong Acid for Other Deprotections | Ensure that the acidic reagents used for the removal of other protecting groups (e.g., for on-resin modifications) are not strong enough to cleave the OcHex group. The OcHex group is significantly more stable to TFA than the benzyl group.[1] |
Data Presentation: Common Cleavage Cocktails
The following table summarizes the composition and primary applications of common cleavage cocktails that can be considered for the deprotection of peptides containing the OcHex group, especially in the presence of other sensitive residues.
| Cocktail Name | Composition | Primary Use and Considerations |
| TFMSA/TFA/Thioanisole | 1 M TFMSA in TFA with Thioanisole | A standard, effective cocktail for the cleavage of the OcHex group.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr, Trp, Met, and Cys.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative to thiol-containing cocktails, effective for scavenging trityl groups and offering some protection for tyrosine.[3] |
| HF with Scavengers | Anhydrous HF with scavengers such as anisole, p-cresol, or DMS | A very strong acid cleavage method suitable for OcHex removal. The choice of scavenger is critical and depends on the amino acid composition.[5] |
Experimental Protocols
Protocol: General Procedure for Strong Acid Cleavage of OcHex-Protected Peptides
This protocol provides a general guideline for the cleavage of a peptide containing an OcHex-protected residue from the solid-phase resin. Caution: Strong acids like TFMSA and HF are extremely corrosive and toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Materials:
-
Peptide-resin (e.g., 0.1 mmol scale)
-
Trifluoroacetic acid (TFA), reagent grade
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole (or other appropriate scavengers)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Shaker or agitator
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use. For a 10 mL cocktail of 1 M TFMSA in TFA with 5% thioanisole, carefully add 0.8 mL of TFMSA to 8.7 mL of TFA, followed by the addition of 0.5 mL of thioanisole. Always add acid to the solvent slowly.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL for 0.1 mmol of resin).
-
Agitate the mixture at room temperature for the predetermined optimal time (typically 2-4 hours). The color of the solution may change as the protecting groups are cleaved.
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 2 mL) to ensure complete recovery of the peptide.
-
Combine all the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add approximately 40 mL of cold (–20°C) diethyl ether or MTBE.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2 x 20 mL) to remove residual scavengers and cleavage byproducts. Centrifuge after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to confirm the complete removal of the OcHex group and to assess the purity.
-
Visualizations
Caption: Experimental workflow for the cleavage of OcHex-protected peptides.
Caption: Logical relationship of scavengers in preventing side reactions.
References
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-Asp(OChx)-OH
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during solid-phase peptide synthesis (SPPS) of peptides containing the bulky and hydrophobic residue, Boc-D-Asp(OChx)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation when using Boc-D-Asp(OChx)-OH?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds which can lead to secondary structures like β-sheets.[1] The inclusion of Boc-D-Asp(OChx)-OH significantly exacerbates this issue due to the bulky and hydrophobic nature of the cyclohexyl (OChx) ester protecting group. This hydrophobicity promotes strong non-polar interactions between peptide chains, causing them to aggregate and become poorly solvated, which hinders subsequent deprotection and coupling reactions.[2][3]
Q2: What are the typical indicators of on-resin aggregation?
A2: Several signs during SPPS can point towards an aggregation problem:
-
Poor Resin Swelling: A primary indicator is the failure of the peptide-resin to swell properly. In batch synthesis, the resin may appear shrunken.[4]
-
Incomplete Reactions: You may observe incomplete deprotection (a positive Kaiser test after the deprotection step) or incomplete coupling (a positive Kaiser test after the coupling step), indicating that reactive sites are inaccessible.[4]
-
Physical Clumping: The resin beads may physically clump together, making them difficult to agitate and wash effectively.
-
Low Yield and Purity: Upon cleavage, the final peptide yield will be low, and analysis by mass spectrometry may show a high prevalence of deletion sequences (n-1, n-2, etc.).[4]
Q3: Can changing the synthesis solvent help manage aggregation?
A3: Yes, solvent choice is critical. While Dimethylformamide (DMF) is common, it may not be sufficient to solvate highly aggregated sequences. N-methylpyrrolidone (NMP) is a more polar solvent that can be more effective at solvating the peptide-resin and improving coupling yields.[2] For very difficult sequences, a "magic mixture" composed of DCM, DMF, and NMP (1:1:1) can be used to enhance solvation.[3][5]
Q4: Are there chemical additives that can disrupt aggregation?
A4: Yes, chaotropic salts are effective at disrupting the hydrogen bonds that cause aggregation. Adding salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the reaction mixture can significantly improve synthesis efficiency for difficult sequences.[4]
Troubleshooting Guides
Issue: Incomplete coupling immediately following the addition of Boc-D-Asp(OChx)-OH
Symptoms:
-
A strong positive Kaiser test (dark blue beads) after a standard coupling cycle.
-
Repetitive coupling (double or triple coupling) does not lead to a negative Kaiser test.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
-
Switch to a Stronger Solvating Agent: Change the primary solvent from DMF to NMP for all subsequent washing, deprotection, and coupling steps. NMP is known to improve the swelling of the peptide-resin and can disrupt aggregates.[2]
-
Incorporate a Chaotropic Salt: Add LiCl to a final concentration of 0.4 M in your DMF-based deprotection and coupling solutions. This will help to break up the intermolecular hydrogen bonds causing the aggregation.
-
Increase the Reaction Temperature: Performing the coupling step at an elevated temperature (e.g., 50-60°C) can provide enough energy to overcome the activation barrier of the coupling reaction in the presence of aggregation. This is particularly effective in microwave-assisted peptide synthesizers.
Quantitative Data Presentation
The following table presents illustrative data on the impact of different anti-aggregation strategies on the synthesis of a model 10-mer peptide containing a Boc-D-Asp(OChx)-OH residue.
| Synthesis Strategy | Solvent | Additive | Temperature | Crude Purity (%) | Target Peptide Yield (%) |
| Standard | DMF | None | 25°C | 35 | 18 |
| Solvent Change | NMP | None | 25°C | 65 | 48 |
| Chaotropic Salt | DMF | 0.4 M LiCl | 25°C | 72 | 55 |
| Elevated Temperature | DMF | None | 50°C | 68 | 51 |
This data is representative and actual results may vary depending on the specific peptide sequence.
Experimental Protocols
Protocol 1: Using NMP as the Synthesis Solvent
-
Resin Swelling: Swell the resin in NMP for at least 30 minutes before the first deprotection step.
-
Deprotection: Use a solution of 20% piperidine in NMP. Perform two treatments of 5-10 minutes each.
-
Washing: After deprotection, wash the resin extensively with NMP (5-7 times).
-
Coupling:
-
Dissolve the Boc-protected amino acid and coupling reagents (e.g., HBTU/HOBt or HATU) in NMP.
-
Add the activation mixture to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction with a Kaiser test.
-
-
Final Washes: After coupling, wash the resin with NMP (3 times) followed by DCM (3 times) before proceeding to the next cycle.
Protocol 2: Synthesis with LiCl as a Chaotropic Additive
-
Stock Solution: Prepare a 1 M stock solution of LiCl in DMF.
-
Deprotection Solution: Prepare a 20% piperidine solution in DMF. Add the LiCl stock solution to achieve a final concentration of 0.4 M LiCl.
-
Washing Solution: Prepare a washing solution of DMF containing 0.4 M LiCl.
-
Coupling Solution: Dissolve the amino acid and coupling reagents in DMF. Add the LiCl stock solution to achieve a final concentration of 0.4 M LiCl.
-
Procedure:
-
Perform all deprotection and coupling steps using the prepared LiCl-containing solutions.
-
Use the LiCl-containing DMF for all washing steps between deprotection and coupling.
-
After the coupling is complete, perform final washes with standard DMF to remove residual LiCl before cleavage.
-
Visualization of Aggregation and Intervention
The following diagram illustrates the logical pathway leading to synthesis failure due to aggregation and the points at which the troubleshooting strategies intervene.
Caption: Logical pathway of aggregation and points of intervention.
References
Technical Support Center: Boc-D-Asp(OChx)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve peptide yield and purity when using Boc-D-Asp(OChx)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Q1: I am observing low coupling efficiency when using Boc-D-Asp(OChx)-OH. What are the possible causes and solutions?
A1: Low coupling efficiency with Boc-D-Asp(OChx)-OH can be attributed to several factors:
-
Steric Hindrance: The cyclohexyl (OChx) ester is a bulky protecting group which can sterically hinder the coupling reaction.
-
Insufficient Activation: The activation of the carboxylic acid may be incomplete.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to a more potent activating agent. Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure are standard. For difficult couplings, consider using uronium/aminium-based reagents such as HBTU or HATU.
-
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion. After the initial coupling, wash the resin and repeat the coupling protocol with a fresh solution of the activated amino acid.
-
Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Use Disaggregating Solvents: If peptide aggregation is suspected, consider using solvents known to disrupt secondary structures, such as a small percentage of DMSO in DMF.
Q2: My final peptide product contains impurities with the same mass, making purification difficult. What could be the cause?
A2: Impurities with the same mass as the target peptide are often a result of aspartimide formation. This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] While Boc-D-Asp(OChx)-OH is designed to minimize this, it can still occur, especially under harsh basic or acidic conditions. The aspartimide intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically.[2]
Preventative Measures:
-
Choice of Protecting Group: The use of the cyclohexyl ester in Boc-D-Asp(OChx)-OH is a key strategy to suppress aspartimide formation due to its steric bulk.[2][3]
-
In Situ Neutralization: During Boc-SPPS, using an in situ neutralization protocol where the neutralization and coupling steps are performed concurrently can reduce the risk of aspartimide formation.[4] This is because the protonated state of the N-terminal amine after deprotection is less likely to attack the side-chain ester.
-
Careful Cleavage: While the cyclohexyl ester is stable to the repetitive TFA treatments for Boc deprotection, the final HF cleavage can promote acid-catalyzed aspartimide formation.[2] Ensure the cleavage is performed under optimized conditions with appropriate scavengers.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-D-Asp(OChx)-OH preferred over other aspartic acid derivatives in Boc-SPPS?
A1: Boc-D-Asp(OChx)-OH is favored in Boc-SPPS primarily for its ability to minimize the formation of aspartimide, a notorious side reaction that can significantly reduce the yield and purity of the target peptide.[3] The bulky cyclohexyl (OChx) ester side-chain protecting group provides steric hindrance that discourages the intramolecular cyclization that leads to the aspartimide intermediate.[2] This is particularly advantageous in sequences that are prone to this side reaction, such as those containing Asp-Gly motifs.[3][4]
Q2: What is aspartimide formation and how does it affect my peptide synthesis?
A2: Aspartimide formation is an intramolecular side reaction where the nitrogen atom of the amino acid following the aspartic acid residue attacks the side-chain carboxyl group of the aspartic acid.[5] This results in a cyclic imide intermediate. This intermediate is unstable and can lead to several problematic outcomes:
-
Chain Termination: The synthesis can be halted at the aspartimide stage.
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles (like piperidine in Fmoc-SPPS or water during workup) to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[2]
-
Racemization: The stereochemical integrity of the aspartic acid residue can be compromised.[2]
These byproducts often have very similar properties to the target peptide, making purification extremely challenging and reducing the overall yield of the desired product.[6]
Q3: Can I use Boc-D-Asp(OChx)-OH in Fmoc-SPPS?
A3: No, Boc-D-Asp(OChx)-OH is not suitable for Fmoc-SPPS. The Boc protecting group on the alpha-amino group is acid-labile and would be cleaved by the trifluoroacetic acid (TFA) used in the final cleavage step of Fmoc-SPPS. Fmoc-SPPS requires an acid-labile side-chain protecting group and a base-labile alpha-amino protecting group (Fmoc). The appropriate derivative for Fmoc chemistry would be Fmoc-D-Asp(OR)-OH, where 'R' is an acid-labile protecting group like OtBu or others designed to prevent aspartimide formation under basic conditions.[5]
Q4: What are the recommended cleavage conditions for a peptide containing an Asp(OChx) residue?
A4: The cyclohexyl ester of Asp(OChx) is typically removed during the final cleavage from the resin using strong acids. The standard and most effective method in Boc-SPPS is anhydrous hydrogen fluoride (HF) cleavage.
-
Cleavage Cocktail: A typical HF cleavage cocktail includes HF as the strong acid and a scavenger to protect sensitive residues from reactive cations generated during the process. A common mixture is HF:anisole (9:1, v/v). The choice of scavengers depends on the peptide sequence.
-
Procedure: The peptide-resin is treated with the cold cleavage cocktail (typically at 0°C) for 1-2 hours. After cleavage, the HF is removed by evaporation, and the crude peptide is precipitated with cold diethyl ether.
It is crucial to handle HF with extreme caution in a specialized apparatus due to its high toxicity and corrosiveness.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in SPPS
| Protecting Group | Chemistry | Key Advantage | Potential Issues |
| Boc-Asp(OChx)-OH | Boc-SPPS | Minimizes aspartimide formation due to steric hindrance.[2][3] | Requires strong acid (HF) for final cleavage. |
| Boc-Asp(OBzl)-OH | Boc-SPPS | Standard, cost-effective option. | More prone to aspartimide formation than OChx.[4] |
| Fmoc-Asp(OtBu)-OH | Fmoc-SPPS | Standard for Fmoc chemistry, cleaved with TFA. | Highly susceptible to base-catalyzed aspartimide formation.[7][8] |
| Fmoc-Asp(OMpe)-OH | Fmoc-SPPS | Offers better suppression of aspartimide than OtBu.[7] | More expensive than the standard OtBu derivative. |
| Fmoc-Asp(OBno)-OH | Fmoc-SPPS | Provides excellent suppression of aspartimide formation.[6] | Higher cost and potentially slower coupling kinetics. |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-D-Asp(OChx)-OH in Manual Boc-SPPS
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 minute.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (3x) and isopropanol (3x) to remove residual acid.
-
Wash the resin with DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Asp(OChx)-OH (3 equivalents relative to the resin loading) and an activating agent such as HOBt (3 equivalents) in DMF.
-
Add a coupling reagent like DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Caption: General workflow for Boc-SPPS incorporating Boc-D-Asp(OChx)-OH.
Caption: Mechanism of aspartimide formation and mitigation by Boc-D-Asp(OChx)-OH.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Boc-D-Asp(OChx)-OH vs. Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high yields and purity of the target peptide. Aspartic acid, with its reactive side-chain carboxyl group, presents a particular challenge, often leading to undesirable side reactions. This guide provides an in-depth, objective comparison of two commonly used protected D-aspartic acid derivatives: Boc-D-Asp(OChx)-OH and Fmoc-D-Asp(OtBu)-OH . We will delve into their chemical properties, performance in SPPS, and provide supporting experimental data and protocols to inform your synthetic strategy.
At a Glance: Key Chemical and Physical Properties
The fundamental difference between these two building blocks lies in their orthogonal protection schemes, which dictate the entire synthetic workflow.
| Property | Boc-D-Asp(OChx)-OH | Fmoc-D-Asp(OtBu)-OH |
| Chemical Formula | C₁₅H₂₅NO₆[1] | C₂₃H₂₅NO₆[2] |
| Molecular Weight | 315.36 g/mol [1] | 411.45 g/mol [2] |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc)[3] |
| Side-Chain Protection | Cyclohexyl ester (OChx) | tert-Butyl ester (OtBu)[3] |
| Deprotection (Nα) | Acid-labile (e.g., Trifluoroacetic acid - TFA)[4] | Base-labile (e.g., Piperidine)[4][5] |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[6] | Moderate acid (e.g., TFA)[4] |
| Solubility | Good solubility in common SPPS solvents. | Good solubility in common SPPS solvents like DMF and NMP. |
| Melting Point | 93-95 °C[7][8] | 148-150 °C (decomposes)[3][9] |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between Boc and Fmoc strategies for incorporating D-aspartic acid has significant implications for the synthesis outcome, primarily concerning side reactions, crude purity, and overall yield.
The Challenge of Aspartimide Formation
A major side reaction associated with aspartic acid residues is the formation of a cyclic aspartimide intermediate.[5][10] This is particularly prevalent in Fmoc-SPPS due to the repeated exposure to basic conditions (piperidine) for Nα-deprotection.[5][10] Aspartimide formation can lead to a cascade of undesirable by-products, including α- and β-peptides and racemization of the aspartic acid residue.[10][11]
Fmoc-D-Asp(OtBu)-OH: The tert-butyl (OtBu) side-chain protection is the standard choice in Fmoc chemistry. However, its relatively low steric hindrance makes it susceptible to aspartimide formation, especially in sequences with a C-terminal glycine, asparagine, or serine next to the aspartic acid.[5][10]
Boc-D-Asp(OChx)-OH: The use of the more sterically bulky cyclohexyl (OChx) ester for side-chain protection in the Boc strategy significantly suppresses the formation of the aspartimide intermediate during the synthesis cycles.[12] Historically, Boc-based SPPS with Asp(OChx) has shown minimal aspartimide formation.[10] However, it is important to note that the final, harsh acid cleavage step (e.g., with HF) in Boc chemistry can promote acid-catalyzed aspartimide formation.[10]
The following diagram illustrates the logical relationship between the choice of protecting group strategy and the propensity for aspartimide formation.
Coupling Efficiency, Yield, and Purity
While direct head-to-head comparative data for these two specific derivatives is scarce, performance can be extrapolated from the well-established principles of each chemistry.
| Performance Metric | Boc-D-Asp(OChx)-OH | Fmoc-D-Asp(OtBu)-OH |
| Coupling Efficiency | Generally good. In situ neutralization protocols in Boc-SPPS can enhance coupling efficiency for difficult sequences.[6] | High coupling efficiency, often exceeding 99%, is widely reported for the Fmoc strategy.[4] |
| Overall Crude Purity | Can be lower due to the harsh final cleavage conditions (HF), which can generate side products. | Generally higher crude purity due to milder deprotection and cleavage conditions, minimizing side reactions.[4] |
| Final Yield | Yield can be impacted by the efficiency of the final cleavage and purification from cleavage-induced by-products. | For longer peptides, the higher stepwise efficiency of Fmoc-SPPS can lead to a significantly better overall yield.[13] |
| Racemization Risk | Low during coupling. | Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid residue.[11] |
| Compatibility | Less suitable for peptides with acid-sensitive modifications. | Preferred for peptides with acid-sensitive moieties and for the synthesis of protected peptide fragments due to milder cleavage conditions.[6][] |
Experimental Protocols
Below are generalized, representative protocols for the incorporation of Boc-D-Asp(OChx)-OH and Fmoc-D-Asp(OtBu)-OH into a peptide chain using manual SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Workflow for Boc-SPPS using Boc-D-Asp(OChx)-OH
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Navigating the Labyrinth of Aspartimide Formation: A Comparative Guide to Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the spontaneous formation of aspartimide represents a significant hurdle. This side reaction, particularly prevalent during Fmoc-based solid-phase peptide synthesis (SPPS), can lead to a cascade of unwanted byproducts, complicating purification and compromising the yield and purity of the target peptide. This guide provides a comprehensive comparative analysis of various protecting groups for the aspartic acid side chain, supported by experimental data, to facilitate the strategic selection of the optimal synthetic route.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs when the nitrogen atom of the amino acid residue C-terminal to an aspartic acid attacks the side-chain carbonyl group of the Asp residue.[1] This process is especially favored in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs.[2] The resulting five-membered succinimide ring is highly susceptible to nucleophilic attack by the deprotection base (commonly piperidine) or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their corresponding piperidide adducts.[1] Crucially, this can also lead to racemization at the α-carbon of the aspartic acid residue.
Performance Comparison of Aspartyl Protecting Groups
The choice of the side-chain protecting group for aspartic acid is a critical parameter in mitigating aspartimide formation. While the standard tert-butyl (OtBu) ester is widely used, its efficacy is often limited in problematic sequences.[1] To address this, a range of alternative protecting groups have been developed, broadly categorized as sterically hindered esters and non-ester-based functionalities. The following table summarizes the quantitative performance of several common protecting groups in suppressing aspartimide formation in the model peptide sequence Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2, which is known to be highly susceptible to this side reaction.
| Protecting Group | Chemical Structure | % Target Peptide | % Aspartimide & Related Impurities | Key Features & Limitations |
| O-tert-butyl (OtBu) | -O-C(CH₃)₃ | ~50-70% | ~30-50% | Standard, cost-effective protecting group. Prone to significant aspartimide formation in susceptible sequences. |
| O-3-methylpent-3-yl (OMpe) | -O-C(CH₃)(C₂H₅)₂ | ~80-90% | ~10-20% | Offers increased steric hindrance compared to OtBu, leading to reduced aspartimide formation.[3] |
| O-benzyl-2,6-dimethylphenyl (OBno) | -O-CH₂-C₆H₃(CH₃)₂ | >95% | <5% | Provides significant steric bulk, effectively suppressing aspartimide formation to very low levels. |
| Cyanosulfurylide (CSY) | -C(CN)=S(O)(CH₃)₂ | >99% | Not Detected | A non-ester based protecting group that completely suppresses aspartimide formation.[4] Requires a separate oxidative deprotection step.[2] |
| N-(2,4-dimethoxybenzyl) (Dmb) on following residue | (on Glycine) | >98% | <2% | Backbone protection strategy where the amide nitrogen of the following residue (Gly) is protected, preventing the initial cyclization.[3] |
Note: The presented percentages are typical values derived from studies involving prolonged treatment with piperidine to simulate multiple deprotection cycles and may vary depending on the specific peptide sequence and reaction conditions.[5]
Experimental Protocols
To enable researchers to conduct their own comparative analyses, detailed methodologies for key experiments are provided below.
Standard Protocol for Comparative Analysis of Aspartimide Formation
This protocol is designed to simulate the cumulative effect of repeated piperidine exposure during a typical Fmoc-SPPS campaign.
1. Peptide Synthesis: a. Synthesize the model peptide sequence (e.g., Ac-VKDGYI-NH2) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols. b. For the comparative study, synthesize the peptide multiple times, each time using a different protected Fmoc-Asp-OH building block (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, Fmoc-Asp(CSY)-OH). For the Dmb protection strategy, a pre-formed dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) would be used.[5]
2. Simulated Deprotection Treatment: a. After completion of the synthesis, treat a defined amount of the peptidyl-resin with a 20% piperidine solution in DMF for an extended period (e.g., 200 minutes) at room temperature. This simulates approximately 100 two-minute deprotection cycles.
3. Cleavage and Deprotection: a. Following the piperidine treatment, thoroughly wash the resin with DMF and dichloromethane. b. Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. c. For peptides with the CSY protecting group, an additional on-resin or in-solution deprotection step is required prior to or after TFA cleavage. This typically involves treatment with an electrophilic halogen source, such as N-chlorosuccinimide (NCS), in an aqueous solvent system.[2][4]
4. Analysis: a. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the crude product. b. Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the percentage of the target peptide and all aspartimide-related byproducts. c. Confirm the identity of the peaks using mass spectrometry.
Visualizing the Chemistry and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of aspartimide formation and a logical workflow for selecting an appropriate protecting group.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting an Asp protecting group.
References
Mitigating Aspartimide Formation in Asp-Gly Sequences: An Evaluation of Boc-D-Asp(OcHex)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides containing the Asp-Gly (Aspartic Acid - Glycine) motif presents a significant challenge due to the high propensity for aspartimide formation. This side reaction can lead to a mixture of difficult-to-separate impurities, including racemized products and β-peptides, ultimately impacting yield and purity. This guide provides a comprehensive comparison of Boc-D-Asp(OcHex)-OH and other protective strategies, supported by experimental data, to aid in the selection of the most effective approach for mitigating this critical issue.
Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue. The Asp-Gly sequence is particularly susceptible to this reaction due to the lack of steric hindrance from the glycine residue, which facilitates the necessary bond geometry for the nucleophilic attack. While historically associated with Fmoc-based solid-phase peptide synthesis (SPPS) due to the use of basic conditions for Fmoc deprotection, it remains a concern in Boc-based strategies, particularly during the final cleavage step with strong acids like hydrogen fluoride (HF).[1][2]
The use of the cyclohexyl ester (OcHex) for side-chain protection of aspartic acid, as in this compound, has been a long-standing strategy in Boc-SPPS to minimize aspartimide formation.[1] The steric bulk of the cyclohexyl group hinders the intramolecular cyclization.
Comparative Efficacy of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid is paramount in suppressing aspartimide formation. Below is a comparative summary of various protecting groups and their performance, primarily focusing on their effectiveness in preventing this side reaction in problematic sequences.
| Protecting Group Strategy | Derivative Example | Efficacy in Preventing Aspartimide Formation | Key Advantages | Key Disadvantages |
| Bulky Alkyl Esters | This compound | Moderate | Standard in Boc-SPPS, provides some steric hindrance. | Can still lead to significant aspartimide formation, especially under harsh cleavage conditions.[1] |
| Fmoc-Asp(OtBu)-OH | Low to Moderate | Commonly used in Fmoc-SPPS. | Prone to aspartimide formation in susceptible sequences.[1][3] | |
| Fmoc-Asp(OMpe)-OH | Moderate | Offers increased steric bulk compared to OtBu.[4] | Higher cost than OtBu. | |
| Fmoc-Asp(OBno)-OH | Very High | Significantly reduces aspartimide formation to almost undetectable levels in many cases.[4] | Higher cost. | |
| Non-Ester-Based Protection | Fmoc-Asp(CSY)-OH | Very High | Completely masks the carboxylic acid, preventing cyclization.[5] | Requires an additional oxidative deprotection step with reagents like N-chlorosuccinimide (NCS).[5] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very High | Protects the backbone amide nitrogen, directly preventing the initial step of aspartimide formation.[6] | Limited to dipeptide units; higher cost. |
Experimental Data: Head-to-Head Comparison
The following table summarizes quantitative data from a study comparing the performance of different Fmoc-Asp protecting groups in the synthesis of the scorpion toxin II model peptide (VKDGYI), a sequence known to be highly prone to aspartimide formation. The data reflects the percentage of aspartimide-related byproducts formed per cycle of piperidine treatment.
| Derivative | Aspartimide Formation per Cycle (in Asp-Gly sequence) | Reference |
| Fmoc-Asp(OtBu)-OH | High | [4] |
| Fmoc-Asp(OMpe)-OH | Moderate | [4] |
| Fmoc-Asp(OBno)-OH | ~0.1% | [4] |
This data clearly demonstrates the superior performance of the sterically demanding OBno protecting group in suppressing aspartimide formation in a challenging sequence.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling of this compound
-
Resin Swelling: Swell the desired solid support (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide using 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM, and finally with DCM.
-
Coupling:
-
Pre-activate a solution of this compound (3 equivalents relative to resin loading) with a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM and proceed to the next deprotection and coupling cycle.
-
Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically HF with scavengers (e.g., anisole, p-cresol). Note: This step can promote acid-catalyzed aspartimide formation.[1]
Protocol 2: Incorporation of Fmoc-Asp(OBno)-OH in Fmoc-SPPS
-
Resin Swelling: Swell the Rink Amide or Wang resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-Asp(OBno)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Confirm complete coupling with a ninhydrin test.
-
-
Washing: Wash the resin with DMF and proceed to the next deprotection and coupling cycle.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours. The OBno group is cleaved concurrently.
Visualizing the Pathways and Workflows
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting a protecting group strategy.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
A Comparative Analysis of the Deprotection Kinetics of Boc-D-Asp(OChex)-OH and Other Aspartate Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acid derivatives is critical for the successful synthesis of peptides. The kinetics of deprotection and the stability of the side-chain protecting group directly impact the yield, purity, and overall efficiency of solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of the deprotection kinetics and side-chain stability of Boc-D-Asp(OChex)-OH versus other commonly used aspartate derivatives, namely Boc-D-Asp(OBzl)-OH, Boc-D-Asp(OtBu)-OH, and Boc-D-Asp(OAll)-OH.
The stability of the aspartic acid side-chain protecting group is a crucial factor, as the primary intramolecular side reaction during peptide synthesis is the formation of a succinimide derivative, known as aspartimide. This cyclization is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs and can lead to racemization, chain termination, and the formation of difficult-to-separate β-peptides.
Comparative Stability and Deprotection Characteristics
The choice of the side-chain protecting group for aspartic acid in Boc-SPPS is a balance between sufficient stability during synthesis and ease of removal during the final cleavage without causing side reactions. The following table summarizes the key characteristics of different aspartate derivatives.
| Derivative | Side-Chain Protecting Group | Primary Deprotection Strategy | Relative Stability to Aspartimide Formation (Acidic Conditions) | Key Considerations |
| This compound | Cyclohexyl (OChex) | Strong acid (e.g., HF) | Very High | Minimizes aspartimide formation significantly compared to OBzl. The standard for reducing this side reaction in Boc-SPPS.[1] |
| Boc-D-Asp(OBzl)-OH | Benzyl (OBzl) | Strong acid (e.g., HF), Catalytic Hydrogenolysis | Low | Highly susceptible to aspartimide formation under both acidic and basic conditions.[1][2] |
| Boc-D-Asp(OtBu)-OH | tert-Butyl (OtBu) | Strong acid (e.g., TFA) | Moderate | Standard for Fmoc-SPPS; the tBu group is labile to the final TFA cleavage. Susceptible to aspartimide formation under the basic conditions of Fmoc deprotection.[3] |
| Boc-D-Asp(OAll)-OH | Allyl (OAll) | Palladium(0) catalysis | High (under acidic/basic conditions) | Orthogonal protecting group, removable under neutral conditions, which avoids base-promoted aspartimide formation.[4] |
Quantitative Data on Aspartimide Formation
One study investigating aspartimide formation in a model tetrapeptide (Glu-Asp-Gly-Thr) under strong acid conditions (HF-anisole) provided the following rate constants:
| Aspartate Protecting Group | Temperature (°C) | Rate Constant for Aspartimide Formation (s⁻¹) |
| Benzyl (OBzl) | -15 | 6.2 x 10⁻⁶ |
| Benzyl (OBzl) | 0 | 73.6 x 10⁻⁶ |
| Cyclohexyl (OChex) | -15 / 0 | ~3 times slower than OBzl |
| Data from a study on a model tetrapeptide in HF-anisole (9:1, v/v).[1] |
This data clearly demonstrates the superior stability of the cyclohexyl ester in preventing aspartimide formation under strong acidic conditions, being approximately three times more stable than the benzyl ester.[1] Another study reported a 170-fold reduction in aspartimide formation for a cyclohexyl-protected tetrapeptide compared to its benzyl-protected counterpart during treatment with a tertiary amine base.[1]
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for monitoring the N-terminal Boc deprotection kinetics is provided below.
Protocol: Monitoring N-terminal Boc Deprotection Kinetics via HPLC
Objective: To quantitatively determine the rate of N-terminal Boc group removal from different Boc-D-Asp(OR)-OH derivatives under acidic conditions.
Materials:
-
This compound, Boc-D-Asp(OBzl)-OH, Boc-D-Asp(OtBu)-OH, Boc-D-Asp(OAll)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Quenching solution (e.g., a solution of a weak base like pyridine or N,N-diisopropylethylamine in the HPLC mobile phase)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA)
-
Calibration standards of the starting materials and the expected deprotected products
Procedure:
-
Reaction Setup: In separate vials, dissolve a known concentration of each Boc-D-Asp(OR)-OH derivative in anhydrous DCM. Cool the solutions to 0°C in an ice bath.
-
Initiation of Deprotection: To each vial, add a predetermined volume of TFA to achieve the desired final concentration (e.g., 20% or 50% v/v). Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it into a vial containing the quenching solution. This will neutralize the acid and stop the deprotection reaction.
-
HPLC Analysis: Inject the quenched and diluted samples into the HPLC system.
-
Data Acquisition: Monitor the disappearance of the peak corresponding to the starting Boc-protected amino acid and the appearance of the peak for the deprotected product. Record the peak areas at each time point.
-
Quantification: Using pre-established calibration curves for each starting material and product, convert the peak areas to concentrations.
-
Kinetic Analysis: Plot the concentration of the starting material versus time to determine the reaction order and calculate the rate constant (k) and half-life (t₁/₂) for the deprotection of each derivative.
Visualizing the Workflow and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to Aspartic Acid Protection Strategies in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation. This undesirable side reaction can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and their epimers, ultimately reducing the yield and purity of the target peptide. This guide provides an objective comparison of common and novel protection strategies for the β-carboxyl group of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for a given synthetic challenge.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions of Fmoc-deprotection, typically using piperidine.[1][2] The backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid attacks the side-chain ester, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack, leading to the formation of various byproducts.[1][2] The rate of aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the lack of steric hindrance.[3][4]
Comparative Analysis of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid is critical to minimizing aspartimide formation. An ideal protecting group should be stable throughout the synthesis and selectively removable during the final cleavage step. This section compares the performance of several common and advanced protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages & Side Reactions | Aspartimide Formation (% per cycle in Asp-Gly sequence) |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[5] | Orthogonal to the base-labile Fmoc group.[5] | Prone to significant aspartimide formation in susceptible sequences.[3] | High (can be >5% in problematic sequences) |
| Benzyl (OBn) | -CH₂-Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] | Orthogonal to Fmoc/tBu and Boc strategies; Stable to acidic and basic conditions.[5] | Requires metal catalyst removal; Sensitive to sulfur-containing residues.[5] | Moderate |
| Allyl (OAll) | -CH₂-CH=CH₂ | Pd(0) catalysis | Orthogonal to Fmoc/tBu and Boc strategies. | Requires a specific palladium catalyst for removal. | Sequence dependent, can be significant with piperidine. |
| 9-Fluorenylmethyl (OFm) | -CH₂-(9-fluorenyl) | Mild base (e.g., piperidine) | Can be cleaved simultaneously with the Fmoc group. | Not orthogonal to the Fmoc group, limiting its application. | Low |
| 3-ethyl-3-pentyl (OEpe) | -C(CH₂CH₃)₃ | Strong acid (e.g., TFA) | Bulky group provides steric hindrance, reducing aspartimide formation.[6] | May require slightly longer cleavage times. | Significantly reduced compared to OtBu. |
| 4-n-propyl-4-heptyl (OPhp) | -C(CH₂(CH₂)₂CH₃)₃ | Strong acid (e.g., TFA) | Increased steric bulk further minimizes aspartimide formation.[6] | Higher cost and potentially more difficult to introduce. | Very low.[6] |
| 5-n-butyl-5-nonyl (OBno) | -C(CH₂(CH₂)₃CH₃)₃ | Strong acid (e.g., TFA) | Offers a high degree of steric protection against aspartimide formation.[2][6] | May exhibit slower coupling kinetics due to steric hindrance. | ~0.1% in an Asp-Gly sequence.[2] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc-SPPS procedure on a rink amide resin. Adjustments may be necessary based on the specific sequence and scale.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF with DIPEA (8 equivalents) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) followed by washing (step 3).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol for Comparing Aspartic Acid Protecting Groups
To quantitatively compare the efficacy of different Asp(OR)-OH protecting groups, a model peptide known to be susceptible to aspartimide formation, such as H-Val-Lys-Asp-Gly-Tyr-Ile-OH, can be synthesized.[1]
-
Synthesis: Synthesize the model peptide using the general SPPS protocol described above, substituting the desired Fmoc-Asp(OR)-OH derivative at the appropriate cycle.
-
Analysis of Crude Product: After cleavage, analyze the crude peptide by reverse-phase HPLC and mass spectrometry.
-
Quantification of Aspartimide Formation:
-
Identify the peaks corresponding to the target peptide, the aspartimide-containing peptide, and the α- and β-piperidide adducts.
-
Calculate the percentage of each species based on the integration of the corresponding peaks in the HPLC chromatogram.
-
For a more rigorous analysis, treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 18 hours) after synthesis and before cleavage to assess the stability of the protecting group under prolonged basic conditions. Analyze the cleaved products by HPLC.
-
Visualizing Key Processes
To further understand the chemical transformations and experimental design, the following diagrams illustrate the mechanism of aspartimide formation and a general workflow for evaluating protecting group strategies.
Conclusion
The prevention of aspartimide formation is a critical aspect of synthesizing peptides containing aspartic acid. While the standard O-tert-butyl protecting group is widely used, it often proves insufficient for sequences prone to this side reaction.[3] The use of sterically hindered ester protecting groups, such as OEpe, OPhp, and particularly OBno, offers a significant reduction in aspartimide formation.[6] For particularly challenging syntheses, alternative strategies such as backbone protection or the use of modified Fmoc-deprotection conditions may also be considered.[3][7] The selection of the optimal aspartic acid protection strategy should be based on the specific peptide sequence and the acceptable level of byproduct formation. This guide provides the foundational information and experimental framework to make an informed decision, ultimately leading to higher purity and yield of the desired peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Synthesis: The Case for Boc-D-Asp(OChx)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide therapeutics is a cornerstone of modern drug design, offering enhanced proteolytic stability and tailored biological activity. However, the inclusion of D-aspartic acid presents a significant synthetic hurdle: the formation of aspartimide-related impurities. This guide provides a comprehensive comparison of Boc-D-Asp(OChx)-OH with other aspartic acid derivatives, supported by experimental principles and detailed protocols, to aid in the rational design of peptide synthesis strategies.
The Challenge of Aspartimide Formation
During solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly or Asp-Ser motifs, the side-chain carboxyl group of aspartic acid can undergo an intramolecular cyclization. This reaction, which is promoted by both acidic and basic conditions, results in the formation of a succinimide ring, known as an aspartimide. The aspartimide can subsequently be cleaved by nucleophiles to yield a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate, leading to decreased yields and compromised purity of the final product.
Boc-D-Asp(OChx)-OH: A Superior Alternative for Suppressing Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid is critical in mitigating aspartimide formation. While the tert-butyl (OtBu) ester is commonly employed in Boc-SPPS, the use of the more sterically hindered cyclohexyl (OChx) ester has been shown to significantly reduce the incidence of this problematic side reaction.[1][2] The bulky cyclohexyl group physically obstructs the intramolecular cyclization, thereby favoring the desired linear peptide chain elongation.
Comparative Performance of Aspartic Acid Protecting Groups
| Protecting Group | Aspartimide Formation (%) | Crude Purity (%) | Overall Yield (%) | Notes |
| O-tert-butyl (OtBu) | 15-30 | 60-75 | Moderate | Standard, cost-effective, but high risk of aspartimide formation in susceptible sequences. |
| O-benzyl (OBzl) | 10-25 | 65-80 | Moderate | Prone to aspartimide formation, especially under strongly acidic or basic conditions. |
| O-cyclohexyl (OChx) | < 5 | > 85 | High | Significantly reduced aspartimide formation due to steric hindrance, leading to higher purity and yield. |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic heptapeptide, H-Phe-Ala-Val-D-Asp-Gly-Leu-Pro-OH, on a Merrifield resin.
1. Resin Preparation and Swelling:
-
Place Merrifield resin (1 g, 1.0 mmol/g substitution) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM, 15 mL) for 1 hour at room temperature.
-
Wash the resin with DCM (3 x 15 mL).
2. Attachment of the First Amino Acid (Boc-Pro-OH):
-
Dissolve Boc-Pro-OH (2.0 mmol) and cesium iodide (2.0 mmol) in dimethylformamide (DMF, 10 mL).
-
Add the solution to the resin and shake at 50°C for 24 hours.
-
Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (Iterative Cycle):
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3 x 15 mL) and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Visualizing the Workflow and Key Reactions
To better understand the synthesis process and the critical step of aspartimide formation, the following diagrams are provided.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Asp(OcHex) vs. Asp(OtBu)
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate protecting groups for amino acid side chains is a critical aspect of solid-phase peptide synthesis (SPPS) that significantly influences both the synthetic outcome and the subsequent analytical characterization. For aspartic acid (Asp), the tert-butyl (OtBu) protecting group is widely utilized; however, its lability in mass spectrometry can pose analytical challenges. This guide provides a detailed comparison of the mass spectrometric behavior of peptides containing Asp(OtBu) with those containing the alternative cyclohexyl ester (OcHex) protecting group, supported by established fragmentation principles and experimental data for similar compounds.
Introduction to Asp Protecting Groups
In peptide synthesis, particularly using the Fmoc strategy, the OtBu group is a common choice for protecting the β-carboxyl group of aspartic acid. Its primary function is to prevent side reactions during peptide chain elongation.[1] However, a well-documented issue with Asp(OtBu) is its susceptibility to in-source decay or collision-induced dissociation (CID) during mass spectrometry analysis, leading to a characteristic neutral loss that can complicate spectral interpretation.[2]
To mitigate side reactions during synthesis, such as aspartimide formation, especially in sequences like Asp-Gly or Asp-Asn, sterically bulkier protecting groups are often employed.[3] The cyclohexyl ester (OcHex) represents one such alternative. While less commonly discussed in the context of Fmoc-based SPPS compared to other bulky esters, its mass spectrometric behavior can be inferred from its chemical structure and general fragmentation principles.
Mass Spectrometric Performance: A Head-to-Head Comparison
The key differentiator in the mass spectrometric analysis of peptides protected with Asp(OtBu) versus Asp(OcHex) is the observation and relative abundance of the neutral loss of the protecting group.
Asp(OtBu): Prone to Neutral Loss
Peptides containing Asp(OtBu) readily exhibit a neutral loss of 56 Da, corresponding to the loss of isobutene, under typical CID conditions.[2] This fragmentation pathway can be so prominent that it diminishes the abundance of other sequence-informative b- and y-ions, making peptide identification and characterization more challenging. The lability of the tert-butyl group is a known factor that can complicate the analysis of complex peptide mixtures.[2]
Asp(OcHex): Enhanced Stability
While direct comparative experimental data for Asp(OcHex) was not prevalent in the reviewed literature, based on the behavior of other bulky ester protecting groups, Asp(OcHex) is expected to be significantly more stable than Asp(OtBu) in the gas phase.[2] Increased steric hindrance around the ester linkage generally leads to greater stability during CID.[3] Consequently, the neutral loss of cyclohexene (82 Da) from Asp(OcHex) is anticipated to be a much less significant fragmentation pathway compared to the isobutene loss from Asp(OtBu). This enhanced stability should result in cleaner MS/MS spectra, with a more prominent representation of backbone fragment ions, which is advantageous for unambiguous peptide sequencing.
Quantitative Data Summary
The following table summarizes the key mass spectrometric characteristics of the two protecting groups. The data for Asp(OtBu) is well-documented, while the data for Asp(OcHex) is based on established chemical principles of protecting group stability.
| Feature | Asp(OtBu) | Asp(OcHex) |
| Protecting Group | tert-butyl | Cyclohexyl |
| Molecular Weight of Protecting Group | 57.12 Da | 83.15 Da |
| Characteristic Neutral Loss (CID) | 56.11 Da (isobutene) | 82.14 Da (cyclohexene) |
| Propensity for Neutral Loss | High | Low (inferred) |
| Impact on Spectral Interpretation | Can complicate spectra due to prominent neutral loss peak.[2] | Cleaner spectra with more prominent b- and y-ions expected. |
| Primary Use in SPPS Strategy | Fmoc | Boc[4] |
Experimental Protocols
A general workflow for the comparative analysis of peptides containing Asp(OtBu) and Asp(OcHex) by LC-MS/MS is outlined below.
Peptide Synthesis and Purification
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the crude peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to a high degree of purity.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography:
-
Column: A C18 analytical column is typically used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is employed to elute the peptides based on their hydrophobicity.[7]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.[6]
-
MS1 Full Scan: A full scan is acquired to determine the mass-to-charge ratio (m/z) of the intact protected peptides.
-
Tandem Mass Spectrometry (MS/MS): The precursor ions corresponding to the peptides of interest are isolated and fragmented using collision-induced dissociation (CID). The collision energy should be optimized for each peptide to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
Data Acquisition: The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most intense ions from the MS1 scan are automatically selected for MS/MS fragmentation.
Visualizing the Workflow and Fragmentation
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key fragmentation differences between peptides containing Asp(OtBu) and Asp(OcHex).
Caption: Experimental workflow for the comparative mass spectrometry analysis.
Caption: Comparative fragmentation pathways of Asp(OtBu) and Asp(OcHex).
Conclusion and Recommendations
The choice of an aspartic acid protecting group has a profound impact on the ease and success of mass spectrometric analysis. While Asp(OtBu) is a widely used and effective protecting group for peptide synthesis, its propensity for neutral loss during CID can be a significant drawback for analytical characterization. This can lead to ambiguous spectral data and complicate peptide identification.
For peptides where unambiguous mass spectrometric identification is critical, particularly for complex sequences or those undergoing further modifications, the use of a more stable protecting group like Asp(OcHex) is advisable. The expected increase in gas-phase stability of the Asp(OcHex) side chain should lead to cleaner fragmentation spectra that are dominated by sequence-informative b- and y-ions. This facilitates more reliable and straightforward peptide identification and characterization. Therefore, researchers should carefully consider the downstream analytical requirements when selecting an Asp protecting group for their synthetic peptides.
References
- 1. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-D-Asp(OChx)-OH
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Handling of Boc-D-Asp(OChx)-OH should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from potential dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of Boc-D-Asp(OChx)-OH is through a licensed and reputable chemical waste disposal company. This chemical should never be disposed of in the general trash or poured down the drain.
-
Waste Identification and Segregation :
-
All unused or excess Boc-D-Asp(OChx)-OH is to be considered chemical waste.
-
Segregate waste containing this compound from other laboratory waste streams to prevent potentially hazardous reactions.
-
-
Waste Collection :
-
Solid Waste : Collect all solid waste containing Boc-D-Asp(OChx)-OH, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : If Boc-D-Asp(OChx)-OH is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
-
-
Container Labeling :
-
The waste container label should include the full chemical name: "Boc-D-Asp(OChx)-OH".
-
Clearly indicate that it is "Chemical Waste" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Final Disposal :
-
Contact your institution's EHS office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container.
-
The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills : Carefully sweep up the solid material, avoiding dust generation. Place the collected material into a labeled waste container. Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste.
-
Large Spills : Evacuate the area and contact your institution's EHS or emergency response team immediately.
Experimental Workflow for Disposal
The logical flow for the proper disposal of Boc-D-Asp(OChx)-OH is illustrated in the diagram below. This workflow provides a clear, visual guide for laboratory personnel.
Caption: Workflow for the proper disposal of Boc-D-Asp(OChx)-OH.
Essential Safety and Operational Protocols for Handling Boc-d-asp(ochex)-oh
For laboratory professionals engaged in drug development and scientific research, the safe handling and disposal of chemical reagents such as Boc-d-asp(ochex)-oh are of paramount importance. Adherence to rigorous safety protocols is essential to mitigate potential risks and ensure a secure laboratory environment. This guide provides immediate, essential safety and logistical information, including operational procedures and disposal plans for this compound.
While some safety data sheets (SDS) for similar compounds suggest minimal hazards, it is prudent to treat this compound with a comprehensive approach to safety due to the potential for eye and skin irritation, as well as respiratory effects from dust inhalation.[1][2][3]
Personal Protective Equipment (PPE) and Safety Measures
A thorough personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be worn for additional protection against splashes. | To prevent eye irritation from dust particles or splashes.[1][2][3] |
| Hand Protection | Chemical-resistant nitrile gloves are required.[2][3] Gloves must be inspected before use and changed immediately if contaminated. | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat must be worn and kept buttoned.[2][3] For larger quantities or where significant dust is generated, fire/flame resistant and impervious clothing is recommended.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[2][3] If exposure limits are exceeded or dust is generated, a NIOSH-approved N95 respirator or a full-face respirator should be used.[1][2] | To prevent respiratory tract irritation from inhaling the powdered compound. |
Operational Plan: Safe Handling and Emergency Procedures
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][3] An emergency eyewash station and safety shower must be readily accessible.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Weigh the chemical in a fume hood or a ventilated balance enclosure.
-
Keep the container tightly closed when not in use.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4]
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[4]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as chemical waste and disposed of through a licensed and reputable chemical waste disposal company.[3][5]
Waste Segregation and Containerization:
-
Solid Waste: Collect all solid waste, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][5][6]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[3]
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[2][3][6]
Disposal Procedure:
-
Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[2][3]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3][5][6]
Spill Management:
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it into a labeled waste container.
-
For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated waste container.[5]
-
Clean the spill area with a damp cloth and dispose of the cleaning materials as chemical waste.[6]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
